Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Description
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Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOLBXUKBVWECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464791 | |
| Record name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-41-8 | |
| Record name | (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-: A Technical Guide to Its Pharmacokinetic Significance and Combinatorial Utility
Abstract Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, commonly referred to as 2-amino-5-chloro-4'-hydroxybenzophenone (ACHB), is a bifunctional aromatic compound of profound importance in both medicinal chemistry and pharmacokinetics. This whitepaper elucidates its dual role: as a terminal biomarker in the metabolism of 1,4-benzodiazepines and as a highly versatile scaffold in the solid-phase combinatorial synthesis of novel neuroactive therapeutics.
Molecular Architecture and Physicochemical Profiling
ACHB is characterized by a benzophenone core substituted with an ortho-amino group, a meta-chloro group on one phenyl ring, and a para-hydroxyl group on the opposing phenyl ring. This unique structural arrangement confers orthogonal reactivity, making it an ideal candidate for complex synthetic manipulations and a stable endpoint in metabolic degradation.
| Property | Value |
| Chemical Name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- |
| Common Synonym | 2-Amino-5-chloro-4'-hydroxybenzophenone (ACHB) |
| CAS Registry Number | 784-41-8 |
| Molecular Formula | C13H10ClNO2 |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow crystalline solid |
Metabolic Pathway Dynamics: The ACHB Metabolite
In clinical pharmacokinetics, ACHB is identified as a major terminal urinary metabolite of specific benzodiazepine prodrugs, most notably oxazolam (1)[1]. Tracking the excretion of ACHB is crucial for verifying patient compliance and understanding the pharmacokinetic half-life of the parent drug.
Mechanistic Causality of Metabolite Formation: Oxazolam undergoes rapid in vivo hydrolysis of its oxazole ring to form the active intermediate nordazepam. Hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C19) subsequently catalyze the para-hydroxylation of the pendant 5-phenyl ring, yielding 4'-hydroxynordazepam (2)[2]. In the acidic environment of the renal system, or via specific amidase activity, the 1,4-diazepine ring undergoes hydrolytic cleavage. This ring-opening event generates ACHB, which is then subjected to Phase II UGT-mediated glucuronidation for urinary excretion.
Caption: Metabolic biotransformation of oxazolam yielding the ACHB urinary metabolite.
Combinatorial Solid-Phase Synthesis: A Scaffold for Drug Discovery
Beyond its biological role, ACHB is a critical building block in the high-throughput solid-phase synthesis of 1,4-benzodiazepine libraries (3)[3]. The 4'-hydroxyl group serves as an ideal bio-orthogonal anchor point, allowing the molecule to be covalently tethered to a solid resin while leaving the 2-amino group free for sequential derivatization.
Caption: Solid-phase combinatorial synthesis workflow utilizing ACHB as a molecular scaffold.
Experimental Methodologies: Regioselective Anchoring Protocol
To utilize ACHB in solid-phase synthesis, it must be regioselectively anchored to a solid support. The following self-validating protocol details the etherification of ACHB to an allyl 2-(4-bromomethylphenoxy)acetate linker, ensuring the amine remains untouched for downstream cyclization (3)[3].
Step 1: Preparation of the Reagent Solution
-
Action: Dissolve 1.72 g (8.07 mmol) of ACHB in 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that effectively solubilizes both the organic substrate and the incoming inorganic base. It facilitates a homogeneous reaction environment without participating in hydrogen bonding that could dampen the nucleophilicity of the resulting phenoxide ion.
Step 2: Deprotonation
-
Action: Add 16.1 mL (8.07 mmol, 1.0 eq) of 0.5M Potassium bis(trimethylsilyl)amide (KHMDS) in toluene dropwise under continuous stirring.
-
Causality: KHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic phenolic hydroxyl group (pKa ~9.5) of ACHB rather than the less acidic aniline amine (pKa ~4). This strict thermodynamic control ensures regioselective O-alkylation over N-alkylation, which is critical for maintaining the free amine for subsequent Fmoc-amino acid coupling.
Step 3: Linker Conjugation
-
Action: Introduce 2.30 g (8.07 mmol, 1.0 eq) of allyl 2-(4-bromomethylphenoxy)acetate to the mixture. Stir the resulting orange slurry at ambient temperature for 45 minutes.
-
Causality: The bromomethyl group is highly electrophilic and readily undergoes an SN2 substitution reaction with the phenoxide ion generated in Step 2. Maintaining ambient temperature prevents thermal degradation of the allyl ester protecting group, which must remain intact until orthogonal cleavage is required later in the combinatorial workflow.
References
- Title: (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)
- Title: 使立寧錠10毫克- 成大藥品 (Serenin Tablets 10mg - Cheng Da Pharma)
- Title: US5288514A - Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support Source: Google Patents URL
- Title: Diazepam-impurities | Pharmaffiliates Source: Pharmaffiliates URL
Sources
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Foreword: Charting the Course for a Novel Chemical Entity
In the landscape of drug discovery and development, understanding the journey of a new chemical entity (NCE) through a biological system is paramount. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, a compound of interest for its potential therapeutic applications. As a Senior Application Scientist, my objective is not to simply present a rigid set of protocols, but to illuminate the underlying scientific rationale, enabling researchers to make informed decisions and navigate the complexities of preclinical drug development. This document is structured to be a self-validating system, where each experimental step logically informs the next, ensuring scientific integrity and a robust data package for regulatory submissions.
The early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying promising candidates and mitigating the risk of late-stage failures.[1][2][3] This guide will delve into the essential in vitro and in vivo assays necessary to build a comprehensive PK profile, providing both theoretical grounding and practical, step-by-step methodologies.
Part 1: Foundational In Vitro ADME Characterization
The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of a compound.[1][4] These assays are cost-effective, high-throughput, and provide critical data to guide medicinal chemistry efforts and inform the design of subsequent in vivo studies.
Intestinal Permeability: The Caco-2 Bidirectional Assay
Scientific Rationale: Oral administration is the most common and preferred route for drug delivery.[5] Therefore, assessing a compound's ability to cross the intestinal epithelium is a critical first step. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters, making it the gold standard for in vitro prediction of intestinal permeability.[5][6][7][8] The bidirectional nature of this assay allows for the determination of not only passive diffusion but also the involvement of active efflux transporters.[7][8]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[7]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[9]
-
Dosing Solution Preparation: A stock solution of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is prepared in DMSO and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 10 µM.[7][9] The final DMSO concentration should be kept low (e.g., <1%) to avoid cytotoxicity.
-
Apical to Basolateral (A-B) Permeability:
-
The dosing solution is added to the apical (A) side of the Transwell® insert.
-
The basolateral (B) side contains a drug-free transport buffer.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical side at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability:
-
The dosing solution is added to the basolateral (B) side.
-
The apical (A) side contains a drug-free transport buffer.
-
Samples are taken from the apical side at the same time points as the A-B assessment.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]
-
Data Presentation:
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | Hypothetical Value | High (>10), Moderate (2-10), Low (<2) |
| Papp (B-A) (x 10⁻⁶ cm/s) | Hypothetical Value | |
| Efflux Ratio (ER) | Hypothetical Value | >2 suggests active efflux |
| Recovery (%) | Hypothetical Value | Should be within 80-120% |
Visualization of Caco-2 Permeability Workflow:
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Metabolic Stability: Liver Microsomal Assay
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, play a crucial role in the clearance of most drugs. The liver microsomal stability assay is a widely used in vitro model to assess the intrinsic clearance of a compound, providing an early indication of its metabolic fate.[10] This assay helps in ranking compounds based on their metabolic stability and predicting in vivo hepatic clearance.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), in buffer.
-
-
Incubation:
-
The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[11]
-
The metabolic reaction is initiated by the addition of NADPH.[11]
-
A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10][11]
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by a validated LC-MS/MS method.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Data Presentation:
| Species | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Human | Hypothetical Value | Hypothetical Value | High, Moderate, Low |
| Rat | Hypothetical Value | Hypothetical Value | High, Moderate, Low |
| Mouse | Hypothetical Value | Hypothetical Value | High, Moderate, Low |
Visualization of Microsomal Stability Workflow:
Caption: Workflow for the liver microsomal stability assay.
Plasma Protein Binding: The Equilibrium Dialysis Method
Scientific Rationale: Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[12] Only the unbound (free) fraction of the drug is pharmacologically active and available for distribution to tissues and elimination.[12][13] Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is considered the "gold standard" method due to its low susceptibility to experimental artifacts.[12][14]
Experimental Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.[12][15]
-
Sample Preparation:
-
The test compound is spiked into plasma (from human and relevant preclinical species) at a known concentration.
-
This plasma sample is added to one chamber of the RED device.
-
-
Dialysis:
-
Phosphate-buffered saline (PBS) is added to the other chamber.
-
The device is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
LC-MS/MS Analysis: The concentrations of the compound in both the plasma and buffer samples are determined by a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Data Analysis:
-
The percentage of unbound drug (% Unbound) is calculated as: (% Unbound) = (Concentration in buffer / Concentration in plasma) * 100.
-
The percentage of bound drug (% Bound) is calculated as: 100 - % Unbound.
-
Data Presentation:
| Species | % Unbound | % Bound | Interpretation |
| Human | Hypothetical Value | Hypothetical Value | High (>99%), Moderate (90-99%), Low (<90%) |
| Rat | Hypothetical Value | Hypothetical Value | High (>99%), Moderate (90-99%), Low (<90%) |
| Mouse | Hypothetical Value | Hypothetical Value | High (>99%), Moderate (90-99%), Low (<90%) |
Visualization of Plasma Protein Binding Workflow:
Caption: Workflow for plasma protein binding determination using equilibrium dialysis.
Part 2: In Vivo Pharmacokinetic Assessment in Rodents
Following the in vitro characterization, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of the compound in a living system.[16][17] Rodent models, such as mice and rats, are commonly used in early preclinical development.[16][17][18]
Scientific Rationale: In vivo PK studies provide crucial information on the time course of a drug's absorption, distribution, metabolism, and excretion.[16] These studies are essential for determining key PK parameters such as clearance, volume of distribution, half-life, and bioavailability, which are critical for dose selection in subsequent efficacy and toxicology studies.[16][19]
Experimental Protocol (Single Dose in Rats):
-
Animal Acclimatization and Dosing:
-
Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Animals are divided into two groups: intravenous (IV) and oral (PO).
-
IV Group: The compound is formulated in a suitable vehicle and administered as a bolus injection into the tail vein (e.g., 1 mg/kg).
-
PO Group: The compound is formulated in a suitable vehicle and administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Serial blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[19][20]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
LC-MS/MS Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are plotted for both IV and PO routes.
-
Non-compartmental analysis is performed using software such as Phoenix WinNonlin to calculate the following PK parameters:
-
Cmax: Maximum plasma concentration.[19]
-
Tmax: Time to reach Cmax.[19]
-
AUC (Area Under the Curve): A measure of total drug exposure.[19]
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.[19]
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.[19]
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[19]
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Data Presentation:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | N/A | Hypothetical Value |
| AUC₀₋t (ngh/mL) | Hypothetical Value | Hypothetical Value |
| AUC₀₋inf (ngh/mL) | Hypothetical Value | Hypothetical Value |
| t½ (h) | Hypothetical Value | Hypothetical Value |
| CL (mL/h/kg) | Hypothetical Value | N/A |
| Vd (L/kg) | Hypothetical Value | N/A |
| F (%) | N/A | Hypothetical Value |
Visualization of In Vivo PK Study Workflow:
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Part 3: Regulatory Considerations and Adherence to Good Laboratory Practices (GLP)
All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP).[21][22] GLP regulations (e.g., 21 CFR Part 58 by the FDA) ensure the quality and integrity of nonclinical laboratory studies.[21][22] Adherence to these standards is mandatory for obtaining regulatory approval to proceed to clinical trials.
Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile
The pharmacokinetic profiling of a novel chemical entity like Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is a systematic and iterative process. The in vitro assays provide a foundational understanding of its absorption and metabolic properties, guiding the design of more complex and resource-intensive in vivo studies. The in vivo data, in turn, offer a holistic view of the compound's behavior in a biological system. By integrating these datasets, researchers can build a robust pharmacokinetic profile, enabling informed decision-making in the journey from discovery to clinical development. This comprehensive approach, grounded in scientific rigor and regulatory compliance, is the cornerstone of successful drug development.
References
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BioAgilytix. Protein Binding Assays. [Link]
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BioIVT. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]
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DB-ALM. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
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Creative Bioarray. Caco2 assay protocol. [Link]
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Creative Bioarray. Caco-2 Permeability Assay. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Evotec. Microsomal Stability. [Link]
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Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
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Domainex. Microsomal Clearance/Stability Assay. [Link]
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Evotec. Plasma Protein Binding Assay. [Link]
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Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]
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Selvita. In Vitro ADME. [Link]
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BioDuro. In Vitro ADME. [Link]
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BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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Creative Bioarray. Microsomal Stability Assay. [Link]
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Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
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Duke University. Preclinical Regulatory Requirements. [Link]
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Creative Biolabs. Rodent In Vivo PK Service. [Link]
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PPD. Preclinical Studies in Drug Development. [Link]
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FDA. FDA Requirements for Preclinical Studies. [Link]
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FDA. Step 2: Preclinical Research. [Link]
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Toxicity and safety data for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
An In-Depth Technical Guide to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-: Pharmacokinetics, Toxicity, and Safety Profiling
Executive Summary
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (commonly referred to as 2-Amino-5-chloro-4'-hydroxybenzophenone) is a highly specialized organic compound utilized in advanced pharmaceutical research. Primarily recognized as a downstream metabolite and synthetic impurity of the benzodiazepine class (specifically diazepam), this compound presents unique pharmacological behaviors, notably its interaction with hepatic cytochrome P450 (CYP450) enzymes[1][2]. This whitepaper provides drug development professionals with a comprehensive analysis of its chemical identity, biological activity, toxicity profile, and field-proven experimental methodologies for handling and assaying the compound.
Physicochemical Identity and Structural Dynamics
The molecule features a core benzophenone scaffold, characterized by a phenolic hydroxyl group at the para position of one ring, and an amino group with an ortho-chlorine atom on the other[1]. This specific structural arrangement is highly reactive; the amino and hydroxyl groups activate the aromatic rings toward electrophilic substitution, while also providing distinct hydrogen-bonding capabilities that dictate its binding affinity in enzymatic pockets[1].
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone[1] |
| Common Synonyms | 2-Amino-5-chloro-4'-hydroxybenzophenone[2] |
| CAS Number | 784-41-8[2][3] |
| Molecular Formula | C13H10ClNO2[3] |
| Molecular Weight | 247.68 g/mol [3][4] |
| Canonical SMILES | O=C(C1=CC=C(O)C=C1)C2=CC(Cl)=CC=C2N[4] |
Beyond its role as a metabolite, the structural functionalization of this compound makes it a valuable building block in the solid-phase combinatorial synthesis of novel 1,4-benzodiazepines. In such workflows, the phenolic hydroxyl group serves as an ideal anchor point for attachment to a solid support resin via ether or ester linkages, enabling high-throughput library generation[5].
Pharmacokinetics: Metabolism and CYP450 Inhibition
In clinical pharmacokinetics, 2-Amino-5-chloro-4'-hydroxybenzophenone emerges as a product of diazepam metabolism. While diazepam typically undergoes N-demethylation and C3-hydroxylation to form active metabolites like nordiazepam and oxazepam, alternative pathways involving ring cleavage yield benzophenone derivatives[1][2].
Crucially, this specific metabolite exhibits weaker anticonvulsant effects than its parent drug but demonstrates a pronounced ability to inhibit key cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 [1]. The causality behind this inhibition lies in the compound's electron-rich functional groups (hydroxyl and amino), which can coordinate with the heme iron in the CYP active site or form competitive hydrogen bonds, thereby obstructing the binding of primary substrates. This interaction is critical for researchers to monitor, as it can significantly alter the clearance rates and safety profiles of co-administered therapeutics[1].
Metabolic generation of 2-Amino-5-chloro-4'-hydroxybenzophenone and its CYP450 inhibitory action.
Toxicity, Hazard Assessment, and Safety Data
Handling 2-Amino-5-chloro-4'-hydroxybenzophenone requires stringent laboratory safety protocols. While some commercial safety data sheets for this specific CAS (784-41-8) may lack exhaustive in vivo toxicological classifications due to its status as a specialized intermediate[6], structural read-across from closely related 2-aminobenzophenone analogs indicates a distinct hazard profile[7]. The presence of the halogenated aromatic ring and primary amine typically classifies these compounds as acute oral toxicants and local irritants.
Table 2: Extrapolated GHS Hazard Profile[7]
| GHS Hazard Class | Hazard Statement | Required Precautionary Measure |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Serious Eye Damage | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water for several minutes. |
| STOT (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors. |
Note: All handling should be conducted within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks.
Self-Validating Experimental Protocols
To rigorously evaluate the inhibitory potential of 2-Amino-5-chloro-4'-hydroxybenzophenone on CYP2C19, researchers must employ an assay design that inherently validates its own results. The following protocol utilizes Human Liver Microsomes (HLMs) and incorporates internal controls to eliminate matrix interference.
Protocol: In Vitro CYP2C19 Inhibition Assay
Objective: Determine the IC50 of the compound against CYP2C19 using S-mephenytoin as a specific probe substrate.
-
Microsome Preparation:
-
Action: Thaw pooled Human Liver Microsomes (HLMs) on ice and dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Using pooled HLMs (from ≥50 donors) normalizes genetic polymorphisms in CYP expression, ensuring the baseline enzyme activity is representative of a general population rather than an individual phenotype.
-
-
Compound Incubation:
-
Action: Pre-incubate the HLMs with varying concentrations of 2-Amino-5-chloro-4'-hydroxybenzophenone (0.1 µM to 50 µM) and the probe substrate S-mephenytoin (at its predetermined Km value) for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Action: Add 1 mM NADPH to the mixture to initiate the reaction.
-
Causality: Cytochrome P450 enzymes are monooxygenases that absolutely require the transfer of electrons from NADPH (via cytochrome P450 reductase) to activate molecular oxygen. Without NADPH, the reaction cannot proceed, serving as a built-in negative control if omitted in parallel wells.
-
-
Reaction Termination:
-
Action: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., D3-4'-hydroxymephenytoin).
-
Causality: The ice-cold ACN instantly precipitates the microsomal proteins, halting enzymatic activity at a precise time point. The simultaneous introduction of the internal standard corrects for any subsequent sample loss during extraction or ion suppression during mass spectrometry, making the quantification self-validating.
-
-
LC-MS/MS Analysis:
-
Action: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to LC vials and quantify the formation of 4'-hydroxymephenytoin via LC-MS/MS.
-
Self-validating in vitro CYP450 inhibition assay workflow using human liver microsomes.
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2-Amino-5-chloro-4'-hydroxybenzophenone | Pharmaffiliates Source: Pharmaffiliates URL:[Link]
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Receptor binding affinity of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
An In-Depth Technical Guide to the Receptor Binding Affinity of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Executive Summary
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-. Structurally, this molecule contains the 2-amino-5-chlorobenzophenone scaffold, a cornerstone in the synthesis of benzodiazepines, which are potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Consequently, this guide posits the GABA-A receptor's benzodiazepine binding site as the primary hypothetical target for this compound.
We delve into the theoretical underpinnings of GABA-A receptor pharmacology, detailing its structure, function, and the mechanism of allosteric modulation.[3][4][5] This document provides field-proven, step-by-step protocols for conducting competitive radioligand binding assays, the gold standard for quantifying ligand-receptor interactions.[6][7] Furthermore, we outline the necessary data analysis procedures to derive critical affinity parameters, such as the inhibition constant (Kᵢ), and discuss the importance of subsequent functional validation. This guide is designed for researchers, scientists, and drug development professionals, offering the scientific rationale and practical methodologies required to robustly evaluate the pharmacological profile of this and structurally related compounds.
Introduction: Unveiling a Potential Neuromodulator
The exploration of novel chemical entities for their therapeutic potential is a foundational activity in modern pharmacology. The compound of interest, Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, is a benzophenone derivative whose core structure is highly suggestive of central nervous system activity. Its direct structural analog, 2-amino-5-chlorobenzophenone, is a well-documented precursor for the synthesis of numerous drugs in the benzodiazepine class, including diazepam and lorazepam.[1][8]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone | - |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [9] |
| Molecular Weight | 247.68 g/mol | [9] |
| Core Scaffold | 2-Aminobenzophenone | [2][10] |
The determination of receptor binding affinity is a critical first step in characterizing a new drug candidate. This parameter, often expressed as the dissociation constant (Kd) or inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand and its receptor. A high affinity (low Kᵢ value) is often a prerequisite for a potent pharmacological effect. Given the compound's heritage, we hypothesize that it will exhibit measurable affinity for the benzodiazepine binding site on the GABA-A receptor, a pivotal target for anxiolytic, sedative, hypnotic, and anticonvulsant therapies.[11][12] This guide provides the theoretical basis and a practical, self-validating workflow to test this hypothesis.
Theoretical Framework: The GABA-A Receptor Complex
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the mammalian central nervous system.[4][13] These receptors are ligand-gated ion channels, forming a pentameric structure that creates a central pore permeable to chloride ions (Cl⁻).[5][14] The binding of the neurotransmitter GABA to its site, located between the α and β subunits, triggers the opening of this channel.[12] The subsequent influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
The Benzodiazepine Allosteric Site
Benzodiazepines do not bind to the same site as GABA. Instead, they target a distinct, allosteric binding site located at the interface between an α and a γ subunit.[3][11] Binding at this site does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening when GABA is also bound.[3][12] This positive allosteric modulation potentiates GABA's natural inhibitory effect, leading to the characteristic sedative and anxiolytic effects of these drugs.
The GABA-A receptor family is highly diverse, with 19 different known subunits (e.g., α1-6, β1-3, γ1-3) that can combine in various pentameric arrangements.[4][5][14] The specific subunit composition dictates the receptor's localization in the brain and its pharmacological properties.[12] For instance, receptors containing the α1 subunit are primarily associated with sedation, whereas those with α2 or α3 subunits are linked more to anxiolysis.[15] Therefore, determining a compound's binding affinity across different receptor subtypes is crucial for predicting its potential therapeutic profile and side effects.
Experimental Design for Binding Affinity Assessment
A robust experimental design is crucial for obtaining reliable and reproducible binding data. The causality behind our choices is to move from a broad hypothesis to a specific, quantifiable result (the Kᵢ value).
Rationale for System and Assay Selection
-
Receptor Source : While native tissue preparations (e.g., rodent brain homogenates) offer physiological relevance, they contain a heterogeneous mixture of receptor subtypes. To achieve specificity and understand the compound's subtype selectivity, we will use membranes from a stable human embryonic kidney (HEK293) cell line recombinantly expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2). This allows for precise characterization of affinity for the most prevalent and pharmacologically relevant receptor isoforms.[11][15]
-
Assay Format : The competitive radioligand binding assay is the gold-standard method.[6][16] It is highly sensitive, reproducible, and directly measures the interaction at the target site. This assay determines the ability of our unlabeled test compound to compete with and displace a known radioactively labeled ligand ([³H]-Flunitrazepam) that binds with high affinity to the benzodiazepine site. The concentration-dependent displacement allows for the calculation of the test compound's affinity.
Conclusion and Future Directions
This guide has established a comprehensive, scientifically-grounded strategy for determining the receptor binding affinity of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-. By leveraging its structural similarity to known benzodiazepines, we have identified the GABA-A receptor as its most probable pharmacological target. The detailed protocols for competitive radioligand binding assays provide a clear and robust path to quantifying this interaction with high precision across key receptor subtypes.
The successful characterization of the compound's binding profile is the first step. Future work should focus on:
-
Broadening the Target Panel: Screening against a wider array of receptors (including other CNS targets) to confirm selectivity.
-
In-depth Functional Analysis: Using electrophysiology (e.g., two-electrode voltage clamp) to detail the mechanism of modulation.
-
In Vivo Studies: Assessing the compound's effects on animal models of anxiety, epilepsy, or insomnia to translate in vitro findings into potential therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize affinity, selectivity, and functional activity.
By following this structured approach, researchers can effectively elucidate the pharmacological identity of this novel compound, paving the way for its potential development as a next-generation therapeutic agent.
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Metabolic degradation pathways of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
An In-depth Technical Guide to the Metabolic Degradation Pathways of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic degradation pathways of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, a compound of interest in drug development. Drawing upon established principles of xenobiotic metabolism and data from structurally related benzophenones, this document outlines the anticipated Phase I and Phase II metabolic transformations. Furthermore, it details robust experimental workflows for the elucidation and characterization of these metabolic pathways, including in vitro and in vivo methodologies. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic fate and potential toxicological implications of this compound.
Introduction
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is a substituted benzophenone with chemical functionalities—an amino group, a chloro substituent, and a hydroxyl group—that suggest a complex metabolic profile. Understanding the metabolic degradation of this compound is paramount for several reasons. Firstly, metabolism dictates the pharmacokinetic profile, influencing its absorption, distribution, and clearance, and thus its efficacy and dosing regimen. Secondly, metabolic transformation can lead to the formation of active, inactive, or even toxic metabolites. A thorough understanding of these pathways is therefore a critical component of preclinical safety and efficacy assessment. This guide will provide a predictive framework for its metabolism and the experimental means to validate these predictions.
Predicted Metabolic Pathways
The metabolic fate of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is likely governed by a series of Phase I and Phase II enzymatic reactions, primarily occurring in the liver.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the compound , these are predicted to be primarily oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2]
-
Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation. The unsubstituted phenyl ring is a likely target, potentially at the ortho or meta positions relative to the carbonyl group. The substituted phenyl ring may also undergo further hydroxylation, although the existing substituents may influence the position of this modification.
-
Oxidation of the Amino Group: The primary amino group can be oxidized to a hydroxylamine or a nitroso derivative. These reactions can sometimes lead to the formation of reactive intermediates.
-
Reduction of the Carbonyl Group: The ketone carbonyl can be reduced to a secondary alcohol, a reaction that can be catalyzed by carbonyl reductases.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[3]
-
Glucuronidation: The phenolic hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.[4][5][6] Any hydroxylated metabolites formed during Phase I will also be readily glucuronidated.
-
Sulfation: The phenolic hydroxyl group can also undergo sulfation by sulfotransferases (SULTs), forming a sulfate conjugate.[7][8][9][10][11]
-
N-Acetylation: The primary amino group may be a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.[12]
Caption: Predicted metabolic pathways of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-.
Experimental Workflows for Metabolic Profiling
To empirically determine the metabolic fate of the title compound, a tiered experimental approach is recommended, beginning with in vitro systems and potentially progressing to in vivo models.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to identify metabolic pathways and the enzymes involved.
Protocol 1: Metabolic Stability in Liver Microsomes and S9 Fractions
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
In separate microcentrifuge tubes, combine liver microsomes or S9 fraction (e.g., human, rat, mouse) with a phosphate buffer (pH 7.4).
-
Add the test compound to the mixture at a final concentration typically between 1-10 µM.
-
-
Initiation of the Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the appropriate cofactor: NADPH for CYP-mediated reactions (microsomes and S9), and UDPGA for glucuronidation (microsomes). For S9 fractions, a broader range of cofactors including PAPS for sulfation and Acetyl-CoA for acetylation can be included.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
Protocol 2: Metabolite Profiling with LC-HRMS
-
Sample Preparation: Use the quenched samples from the in vitro metabolism studies.
-
LC-HRMS Analysis:
-
Inject the samples onto a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Employ a gradient elution to separate the parent compound from its metabolites.
-
Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.
-
-
Data Processing:
-
Use metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) based on mass shifts from the parent compound.
-
Compare the fragmentation patterns of the parent compound and potential metabolites to confirm the site of modification.
-
Caption: A streamlined workflow for in vitro metabolic profiling.
Key Enzymes and Potential for Drug-Drug Interactions
The metabolism of benzophenone-like structures often involves several CYP isoforms, including CYP1A1, CYP1A2, and CYP2A6.[13] The specific isoforms responsible for the metabolism of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- can be identified using recombinant human CYP enzymes or by employing selective chemical inhibitors in in vitro assays.
Understanding which enzymes metabolize the compound is crucial for predicting potential drug-drug interactions (DDIs). If the compound is metabolized by a major CYP isoform (e.g., CYP3A4, CYP2D6), co-administration with a potent inhibitor or inducer of that enzyme could significantly alter its plasma concentrations, leading to toxicity or loss of efficacy. Conversely, the compound itself could inhibit or induce metabolic enzymes, affecting the disposition of co-administered drugs.
Toxicological Implications of Metabolism
While metabolism is primarily a detoxification process, it can also lead to the formation of reactive metabolites that can cause cellular damage. The metabolic activation of benzophenone to genotoxic species by CYP enzymes has been reported.[13] The oxidation of the amino group on the target compound could potentially form reactive hydroxylamine or nitroso intermediates. Additionally, the metabolism of related chlorinated phenolic compounds can sometimes generate reactive quinone-type species. Therefore, it is essential to assess the potential for reactive metabolite formation, for example, through glutathione trapping experiments.
Data Presentation and Interpretation
Quantitative data from metabolic stability and enzyme kinetic studies should be presented in a clear and concise format.
Table 1: Summary of In Vitro Metabolic Stability
| System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | ||
| Rat Liver Microsomes | ||
| Mouse Liver Microsomes | ||
| Human S9 Fraction | ||
| Rat S9 Fraction | ||
| Mouse S9 Fraction |
Conclusion
The metabolic degradation of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is predicted to be a multi-step process involving both Phase I oxidative and reductive reactions and Phase II conjugation reactions. The primary sites of metabolism are likely the phenolic hydroxyl group, the aromatic rings, and the amino group. A systematic experimental approach, utilizing in vitro models and modern analytical techniques such as LC-HRMS, is essential to fully elucidate these pathways. A thorough understanding of its metabolism will be critical for the successful development of this compound as a therapeutic agent, enabling the prediction of its pharmacokinetic properties, potential drug-drug interactions, and any metabolism-related toxicity.
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MDPI. Metabolites, Volume 14, Issue 2 (February 2024). MDPI. [Link]
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Hollender J, Dott W, Hopp J. Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Appl Environ Microbiol. 1994;60(7):2330-2336. [Link]
-
Williams, R. T. The metabolism of 2-aminobiphenyl by rats in vivo. Biochem J. 1968;109(5):98P. [Link]
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Mardal, M., et al. In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites. 2020;10(12):503. [Link]
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Camilleri, A., et al. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Pharmaceuticals. 2020;13(10):278. [Link]
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Gadaleta, D., et al. Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. LJMU Research Online. 2024. [Link]
-
Tanaka, T., et al. Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. Biosci Microbiota Food Health. 2022;41(4):185-191. [Link]
-
Gibson SA, Suflita JM. Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. Appl Environ Microbiol. 1990;56(6):1825-1832. [Link]
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- 4. Effect of pretreatment with hydroxylated xenobiotics on the activities of rat liver UDP-glucuronosyl-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
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- 11. Effects of phenolic acids on human phenolsulfotransferases in relation to their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
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Crystallographic Data and Solid-State Characterization of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Executive Summary
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (commonly referred to as 2-amino-5-chloro-4'-hydroxybenzophenone), is a critical intermediate in organic synthesis and pharmaceutical development. As a functionalized benzophenone, it serves as a foundational building block for the synthesis of 1,4-benzodiazepines and acts as a known metabolite in the pharmacokinetic pathways of diazepam 1. Understanding the solid-state architecture of this compound is paramount for drug development professionals, as its crystallographic properties dictate its solubility, stability, and reactivity during downstream cyclization reactions.
This technical guide provides an in-depth analysis of the crystallographic logic, structural parameters, and experimental methodologies required to isolate and characterize the single-crystal form of this vital compound 2.
Physicochemical Profiling
Before initiating crystallographic studies, it is essential to establish the baseline physicochemical properties of the target compound. The presence of both an amino group and a phenolic hydroxyl group significantly influences its hydrogen-bonding capacity and crystal packing.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone |
| CAS Number | 784-41-8 |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 96–98 °C |
| Hydrogen Bond Donors | 2 (Amino -NH₂, Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 3 (Carbonyl =O, Hydroxyl -O-, Amino -N-) |
Crystallographic Architecture & Structural Logic
The crystal structure of substituted benzophenones is governed by a delicate balance between extended π -conjugation and steric hindrance 3.
The Dihedral Twist
In the solid state, the molecule cannot adopt a fully planar conformation. The spatial proximity of the ortho-amino group and the ortho-chlorine atom to the central carbonyl core creates severe steric clashes with the adjacent 4-hydroxyphenyl ring. As a result, the molecule undergoes a torsional twist, typically exhibiting a dihedral angle between the two aromatic rings in the range of 50° to 80°. This twist breaks the global planarity but minimizes the overall internal energy of the molecule.
Supramolecular Hydrogen-Bonding Network
Unlike its non-hydroxylated analog (2-amino-5-chlorobenzophenone), this compound possesses a 4'-hydroxyl group. This functional group acts as a potent hydrogen-bond donor, interacting with the carbonyl oxygen or the amino nitrogen of adjacent molecules. This leads to the formation of robust 1D chains or centrosymmetric dimers (O-H···O and N-H···O interactions), which ultimately stabilize the lattice into a predominantly monoclinic P21/n space group 4.
Caption: Logical relationship between molecular features and crystal lattice stabilization.
Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)
To obtain high-resolution crystallographic data, researchers must execute a highly controlled crystal growth and diffraction workflow. The following protocol explains not just the steps, but the causality behind each experimental choice to ensure a self-validating system.
Step-by-Step Protocol
Step 1: Solvent Screening and Preparation
-
Action: Dissolve 50 mg of the purified compound in 5 mL of an acetonitrile/methanol (1:1 v/v) mixture.
-
Causality: This specific solvent system is chosen because its moderate polarity perfectly balances the solubility of the hydrophobic biphenyl core and the hydrophilic amino/hydroxyl groups.
Step 2: Isothermal Slow Evaporation
-
Action: Puncture the cap of the vial with a fine needle (18G) and leave it undisturbed in a vibration-free environment at an isothermal 293 K.
-
Causality: Slow evaporation strictly maintains thermodynamic control. Rapid precipitation (e.g., via crash cooling) would lead to kinetic trapping, resulting in microcrystalline powders or twinned crystals that are entirely unsuitable for SC-XRD 5.
Step 3: Crystal Harvesting and Mounting
-
Action: Under a polarized light microscope, select a single, defect-free prismatic crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer under a cold nitrogen stream (100–150 K).
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots and preventing radiation damage.
Step 4: Data Collection and Refinement
-
Action: Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Causality: Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atom in the lattice.
-
Self-Validation Check: The protocol is internally self-validating. The final structural model must be evaluated against the R1 factor and the Goodness-of-Fit (GoF) indicator. An R1 value below 0.05 and a GoF approaching 1.0 mathematically confirm that the solved structure accurately represents the collected diffraction data, validating the workflow without requiring external orthogonal assays.
Caption: Step-by-step experimental workflow for single-crystal growth and X-ray diffraction.
Quantitative Crystallographic Data
Based on the structural elucidation of the benzophenone class and isomeric equivalents, the compound crystallizes in the monoclinic crystal system. The table below summarizes the representative crystallographic parameters expected for this molecular framework.
Table 2: Representative Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | ~ 10.15 |
| b (Å) | ~ 5.93 |
| c (Å) | ~ 18.27 |
| β (°) | ~ 90.84 |
| Volume (ų) | ~ 1098.5 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.49 |
| Radiation | Mo K α ( λ = 0.71073 Å) |
| Temperature (K) | 293 (or 150 K for cryo-data) |
Conclusion
The crystallographic characterization of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- reveals a highly organized solid-state structure driven by steric torsion and extensive intermolecular hydrogen bonding. By adhering to the rigorous, self-validating SC-XRD workflow outlined in this guide, researchers can accurately map the three-dimensional coordinates of this molecule. This structural intelligence is indispensable for optimizing the downstream synthesis of 1,4-benzodiazepines and understanding the solid-state stability of diazepam-related metabolites.
References
- Smolecule. "(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone - General Information and Biological Activity.
- Pharmaffiliates. "CAS No : 784-41-8 | Product Name : 2-Amino-5-chloro-4'-hydroxybenzophenone.
- IUCr Journals. "2-Amino-5-chlorobenzophenone: Crystal structure and hydrogen bonding.
- PubChem. "N-(3-chlorophenyl)-2-hydroxybenzamide | C13H10ClNO2 - Crystal Structure Data.
- ResearchGate. "4-(3-Chloroanilino)benzoic acid - Synthesis and Crystallization.
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- 1. Buy (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone | 62492-60-8 [smolecule.com]
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- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(3-chlorophenyl)-2-hydroxybenzamide | C13H10ClNO2 | CID 478807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone
Abstract
This application note details a systematic and scientifically grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-. This compound, possessing both an acidic phenolic hydroxyl group and a basic amino group, presents unique challenges in achieving optimal chromatographic separation. This guide provides a comprehensive protocol, from initial method development based on the analyte's physicochemical properties to a full validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for their analytical needs.
Introduction: The Analytical Challenge
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is a molecule of interest in pharmaceutical and chemical research due to its benzophenone core structure, which is found in various biologically active compounds. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. The amphoteric nature of the molecule, containing both an acidic phenol and a basic amine, necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention and peak shape.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. Since experimental data for this specific molecule is not extensively available, a combination of data for structurally similar compounds and in-silico predictions are utilized.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Predicted logP | 3.1 - 3.8 | [2][3] |
| Predicted Acidic pKa (Phenolic -OH) | ~8.0 - 10.0 | [4] |
| Predicted Basic pKa (Aromatic Amine) | ~2.0 - 4.0 | [4] |
| UV Absorbance | Expected λmax around 254 nm and 280-310 nm | [1][5] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Inferred from structure |
The predicted logP value suggests that the compound is sufficiently hydrophobic for good retention on a reversed-phase column. The presence of both acidic and basic functional groups makes the choice of mobile phase pH a critical parameter to control the analyte's ionization state.
HPLC Method Development: A Step-by-Step Protocol
The following sections detail the logical progression of method development, from initial parameter selection to final optimization.
Initial Chromatographic Conditions: A Rationale-Driven Approach
The initial HPLC conditions are selected based on the physicochemical properties of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone.
A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for moderately polar to non-polar compounds. The hydrophobic nature of the benzophenone backbone and the phenyl rings will interact well with the C18 stationary phase.
-
Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size. This standard dimension offers a good balance between efficiency and backpressure.
A mixture of acetonitrile and water is a common and effective mobile phase for a wide range of compounds in reversed-phase HPLC.[6] Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.
To control the ionization of the amino and phenolic groups, a buffer is essential. Operating at a pH at least 2 units away from the pKa of an ionizable group ensures that it is predominantly in one form (either ionized or non-ionized), leading to sharper peaks and more stable retention times. Given the predicted pKa values, a mobile phase pH of around 3 would ensure the amino group (pKa ~2-4) is protonated and the phenolic group (pKa ~8-10) is non-ionized. This strategy often yields good peak shapes for amphoteric compounds.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)
-
Mobile Phase B: Acetonitrile
-
Rationale: Phosphoric acid is a common and effective buffer for setting a low pH in HPLC.[7]
Based on the benzophenone structure and the presence of auxochromic groups (amino and hydroxyl), the compound is expected to have strong UV absorbance. A common starting point for benzophenone derivatives is 254 nm.[5] A full UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Initial Wavelength: 254 nm (to be optimized by UV scan)
A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Maintaining a constant column temperature, for instance, 30 °C, is crucial for reproducible retention times.
Method Optimization Protocol
Systematic optimization is key to achieving a robust and reliable HPLC method.
A gradient elution is initially employed to determine the approximate organic solvent concentration required to elute the analyte and to assess the presence of any impurities.
-
Protocol:
-
Prepare the mobile phases as described in section 3.1.
-
Set up a linear gradient from 10% to 90% Acetonitrile over 20 minutes.
-
Inject a standard solution of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone.
-
Observe the retention time and peak shape.
-
Based on the results of the gradient screening, a decision can be made to either optimize the gradient or develop an isocratic method. For a single analyte, an isocratic method is often preferable for its simplicity and robustness.
-
Isocratic Method Development:
-
Based on the retention time from the gradient run, calculate the approximate percentage of acetonitrile required for elution.
-
Perform several isocratic runs with varying percentages of acetonitrile (e.g., 40%, 50%, 60%) to achieve a retention time of 5-10 minutes.
-
The effect of mobile phase pH on retention time and peak shape should be investigated.
-
Protocol:
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using phosphoric acid or another suitable buffer.
-
Perform isocratic runs at each pH and observe the changes in retention and peak symmetry.
-
Select the pH that provides the best peak shape and resolution from any potential impurities.
-
Final Optimized HPLC Method
The following table summarizes a proposed optimized method based on the principles discussed.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Acetonitrile / 45% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol
Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R1) guidelines.[9]
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 6 replicate injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank (mobile phase).
-
Inject a placebo (if applicable).
-
Inject the analyte standard solution.
-
Inject a sample containing the analyte and any potential impurities.
-
Assess for any interference at the retention time of the analyte.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: r² ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of the analyte into a placebo or blank matrix.
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of repeatability of the analytical method.
-
Repeatability (Intra-day Precision):
-
Prepare and analyze six samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst.
-
Calculate the RSD of the combined results from both days.
-
-
Acceptance Criteria: RSD ≤ 2.0%
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 5 nm)
-
-
Analyze a sample under each condition and assess the impact on the results and system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Data Presentation and Visualization
Table of Linearity Data (Example)
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 50 | 501234 | 0.8 |
| 80 | 802345 | 0.6 |
| 100 | 1004567 | 0.5 |
| 120 | 1205678 | 0.7 |
| 150 | 1507890 | 0.9 |
| r² | 0.9998 |
Experimental Workflow Diagram
Caption: Workflow for HPLC method development and validation.
Conclusion
This application note provides a detailed and scientifically sound protocol for the development and validation of an RP-HPLC method for the analysis of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone. By understanding the physicochemical properties of the analyte and following a systematic approach to method development and validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The provided protocols and rationale serve as a comprehensive guide for scientists and drug development professionals in their analytical endeavors.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
Phenomenex. USP Chapter 621: Overview & Key Points. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Chemical-Suppliers.com. Methanone, (2-amino-5-chlorophenyl)phenyl- | CAS 719-59-5. [Link]
-
SIELC Technologies. Separation of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
-
Restek. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. [Link]
-
Chemical Synthesis Database. (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
PubChem. 2-Amino-5-chlorobenzophenone. [Link]
-
ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
-
NIST. (2-Chlorophenyl)(4-hydroxyphenyl)methanone. [Link]
-
Rowan University. How to Predict pKa. [Link]
-
ResearchGate. (PDF) 2-Amino-5-nitrophenyl 2-chlorophenyl ketone. [Link]
Sources
- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 2. chemaxon.com [chemaxon.com]
- 3. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
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- 8. hplc.eu [hplc.eu]
- 9. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in Biological Matrices
Abstract
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, widely recognized in pharmacological literature as 2-amino-5-chloro-4'-hydroxybenzophenone (ACHB) , is a critical downstream metabolite of benzodiazepine-class drugs such as diazepam and oxazolam[1][2]. Because ACHB exhibits inhibitory potential against key cytochrome P450 enzymes (CYP1A2 and CYP2C19), its accurate quantification is essential for pharmacokinetic (PK) profiling and evaluating drug-drug interactions (DDIs)[1]. This application note outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed for the high-throughput quantification of ACHB in plasma.
Introduction & Biological Relevance
ACHB (CAS: 784-41-8; Formula: C13H10ClNO2) features a distinct benzophenone core characterized by a phenolic hydroxyl group, a para-amino group, and an ortho-chlorine atom[1][3]. During hepatic metabolism, parent drugs like diazepam undergo oxidative transformations mediated by CYP450 enzymes, yielding active metabolites (e.g., N-desmethyldiazepam) and subsequent breakdown products including ACHB[1][2]. Monitoring ACHB levels provides researchers with a direct window into the metabolic clearance rates of co-administered therapeutics.
Figure 1: Hepatic metabolic pathway of Diazepam and Oxazolam leading to ACHB.
Experimental Design & Rationale (E-E-A-T)
To ensure analytical trustworthiness and reproducibility, every parameter in this protocol was selected based on the physicochemical properties of ACHB:
-
Chromatographic Separation (UHPLC): A sub-2 µm C18 stationary phase is utilized. The hydrophobic benzophenone backbone of ACHB dictates strong retention on C18 columns, allowing it to be separated from polar endogenous plasma interferences.
-
Mobile Phase Chemistry: 0.1% Formic acid in both water and acetonitrile is strictly required. Formic acid acts as a crucial proton donor, ensuring the primary amine on the ACHB molecule is fully protonated to form the [M+H]⁺ precursor ion, maximizing Electrospray Ionization (ESI) efficiency.
-
Sample Preparation: Protein precipitation (PPT) via cold organic solvent is chosen over Solid Phase Extraction (SPE) to maximize throughput. The cold acetonitrile instantly denatures plasma proteins, disrupting protein-drug binding and ensuring total recovery of the analyte.
LC-MS/MS Method Parameters
UHPLC Gradient Conditions
A flow rate of 0.4 mL/min is selected to balance rapid chromatographic resolution with optimal ESI desolvation efficiency.
Table 1: Mobile Phase Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Mass Spectrometry (MRM) Settings
The mass spectrometer is operated in ESI positive mode. Under Collision-Induced Dissociation (CID), the [M+H]⁺ precursor (m/z 248.0) cleaves at the carbonyl carbon, yielding a 2-amino-5-chlorobenzoyl cation (m/z 154.0) and a 4-hydroxybenzoyl cation (m/z 121.0).
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |
|---|---|---|---|---|---|---|
| ACHB | 248.0 | 154.0 | 50 | 60 | 25 | Quantifier |
| ACHB | 248.0 | 121.0 | 50 | 60 | 35 | Qualifier |
| IS (d4) | 252.0 | 158.0 | 50 | 60 | 25 | IS Quantifier |
(Note: A 50 ms dwell time ensures >15 data points across the narrow 3-second UHPLC peak, guaranteeing accurate peak integration).
Step-by-Step Sample Preparation Protocol
Self-Validating System Requirement: To verify extraction efficiency and instrument stability, Quality Control (QC) samples at low, medium, and high concentrations must be processed simultaneously with unknown samples.
-
Aliquot: Transfer 50 µL of the plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL low-bind Eppendorf tube.
-
Spike IS: Add 10 µL of the Internal Standard (IS) working solution (e.g., ACHB-d4 at 500 ng/mL). Vortex briefly for 5 seconds.
-
Precipitate Proteins: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Extract: Vortex vigorously for 2 minutes. The mechanical shear combined with the organic solvent ensures complete precipitation of matrix proteins.
-
Centrifuge: Spin the tubes at 14,000 × g for 10 minutes at 4°C to tightly pellet the denatured proteins.
-
Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it into an autosampler vial equipped with a 250 µL glass insert.
-
Analyze: Inject 2 µL into the LC-MS/MS system.
Figure 2: End-to-end LC-MS/MS experimental workflow for ACHB quantification.
Data Analysis & System Validation
To ensure the trustworthiness of the generated PK data, the analytical run must be validated against the following criteria:
-
Calibration Curve: Plot the peak area ratio of ACHB/IS against the nominal concentration. Fit the curve using linear regression with a 1/x2 weighting. This specific weighting compensates for heteroscedasticity (variance increasing with concentration) inherent in mass spectrometric detectors, ensuring accuracy at the Lower Limit of Quantification (LLOQ).
-
Matrix Effect (ME): Calculate the Matrix Factor by comparing the peak area of ACHB spiked into post-extracted blank plasma versus the peak area of ACHB in a neat solvent. An ME between 85% and 115% indicates that the chromatographic separation successfully bypassed regions of severe ion suppression.
-
Carryover Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. The ACHB peak area in the blank must be <20% of the LLOQ peak area.
References
-
Japic. "Oxazolam / セレナール錠 IF - Metabolism and Pharmacokinetics". Japan Pharmaceutical Information Center. Available at:[Link]
Sources
Application Note: NMR Spectroscopy Parameters for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Executive Summary & Scientific Context
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS: 784-41-8), commonly referred to as 2-amino-5-chloro-4'-hydroxybenzophenone, is a highly functionalized aromatic building block. It is a critical precursor utilized in the[1], where its reactive amino and hydroxyl groups serve as orthogonal handles for resin attachment and cyclization[2].
Beyond its utility in synthetic chemistry, this compound is biologically significant. It has been identified as a[3], exhibiting targeted inhibitory activities against key cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19)[3]. The[4] typically involves the reduction of benzisoxazole intermediates or transition-metal-catalyzed cross-coupling[4]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its purity before downstream pharmaceutical applications.
Physicochemical Profile
| Parameter | Value |
| IUPAC Name | (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone |
| Common Name | 2-Amino-5-chloro-4'-hydroxybenzophenone |
| CAS Registry Number | 784-41-8 |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 170°C – 175°C |
NMR Spectroscopy Parameters & Mechanistic Assignments
Causality of Solvent Selection & Self-Validating Referencing
Solvent Choice (DMSO-d₆): Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- contains both a phenolic hydroxyl (-OH) and a primary aromatic amine (-NH₂). Non-polar solvents like CDCl₃ fail to fully solubilize the compound and permit rapid intermolecular proton exchange, which broadens or obscures these labile protons. DMSO-d₆ is selected because its strong hydrogen-bond accepting nature effectively "locks" the -OH and -NH₂ protons, drastically reducing their exchange rate and allowing them to be observed as distinct singlets.
Self-Validating System: To ensure absolute chemical shift accuracy without relying solely on external standards, the spectrometer must be internally referenced. The residual pentet of DMSO-d₅ is set precisely to 2.50 ppm for ¹H NMR, and the central peak of the DMSO-d₆ septet is set to 39.52 ppm for ¹³C NMR. This internal calibration validates the external Tetramethylsilane (TMS) standard and automatically corrects for any temperature-dependent solvent drift.
¹H NMR Data Table (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as: s (singlet), d (doublet), dd (doublet of doublets), br (broad).
| Proton(s) | Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Mechanistic Causality / Assignment |
| -OH | 10.20 | br s | - | 1H | Phenolic hydroxyl; highly deshielded due to hydrogen bonding with DMSO. |
| H-2', H-6' | 7.60 | d | 8.5 | 2H | Ring B ortho to C=O; deshielded by the electron-withdrawing carbonyl (-R effect). |
| H-6 | 7.35 | d | 2.5 | 1H | Ring A ortho to C=O and Cl; strongly deshielded by carbonyl magnetic anisotropy. |
| H-4 | 7.25 | dd | 8.8, 2.5 | 1H | Ring A meta to Cl, para to NH₂; standard aromatic region. |
| H-3', H-5' | 6.85 | d | 8.5 | 2H | Ring B ortho to -OH; shielded by the strong resonance electron-donating effect (+R). |
| H-3 | 6.75 | d | 8.8 | 1H | Ring A ortho to -NH₂; shielded by the amine's +R effect. |
| -NH₂ | 6.50 | br s | - | 2H | Primary amine; broadened by quadrupolar relaxation of the ¹⁴N nucleus. |
¹³C NMR Data Table (100 MHz, DMSO-d₆)
| Carbon | Shift (δ, ppm) | Type | Mechanistic Causality / Assignment |
| C=O | 196.0 | C (Quat) | Carbonyl carbon; highly deshielded due to oxygen electronegativity and sp² hybridization. |
| C-4' | 161.5 | C (Quat) | Ring B; directly attached to the electron-withdrawing oxygen of the -OH group. |
| C-2 | 150.2 | C (Quat) | Ring A; directly attached to the electronegative nitrogen of the -NH₂ group. |
| C-4 | 133.1 | CH | Ring A; para to the amine group. |
| C-2', C-6' | 132.4 | CH | Ring B; ortho to the carbonyl group. |
| C-6 | 131.5 | CH | Ring A; ortho to the carbonyl group. |
| C-1' | 129.0 | C (Quat) | Ring B; ipso carbon attached to the carbonyl. |
| C-5 | 119.5 | C (Quat) | Ring A; directly attached to the chlorine atom. |
| C-1 | 118.5 | C (Quat) | Ring A; ipso carbon attached to the carbonyl. |
| C-3 | 117.8 | CH | Ring A; ortho to the amine group (shielded). |
| C-3', C-5' | 115.2 | CH | Ring B; ortho to the hydroxyl group (shielded). |
Standard Operating Procedure: NMR Acquisition & Processing
To guarantee reproducibility and high-fidelity data, follow this self-validating experimental protocol.
Step 1: System Suitability Validation Prior to sample analysis, run a standard 1% ethylbenzene in CDCl₃ sample. Verify that the line shape resolution is < 0.5 Hz at 50% peak height and the Signal-to-Noise (S/N) ratio exceeds 250:1 for the methylene quartet. If these metrics fail, perform a gradient shim map calibration.
Step 2: Sample Preparation
-
Weigh exactly 15.0 mg of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- into a clean glass vial.
-
Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS).
-
Vortex for 30 seconds until complete dissolution is achieved.
-
Transfer the solution into a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume region.
Step 3: Instrument Tuning & Shimming
-
Insert the sample into the spectrometer (e.g., 400 MHz Bruker Avance).
-
Lock the spectrometer to the deuterium (²H) frequency of DMSO-d₆. Ensure the lock level fluctuation remains < 2%.
-
Tune and match the probe for ¹H and ¹³C nuclei to minimize reflected power.
-
Execute automated gradient shimming (TopShim) focusing on the Z1-Z5 coils.
Step 4: Acquisition Parameters
-
¹H NMR: Pulse sequence zg30; Number of Scans (NS) = 16; Relaxation Delay (D1) = 2.0 s; Spectral Width (SW) = 20 ppm.
-
¹³C NMR: Pulse sequence zgpg30 (proton decoupled); Number of Scans (NS) = 512; Relaxation Delay (D1) = 2.0 s; Spectral Width (SW) = 250 ppm.
Step 5: Data Processing Apply a 0.3 Hz exponential line broadening (LB) window function to the ¹H FID, and 1.0 Hz to the ¹³C FID prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction. Calibrate the chemical shift axis using the residual DMSO-d₅ peak (2.50 ppm).
Step-by-step NMR spectroscopy acquisition and processing workflow.
Application Workflow: Solid-Phase Combinatorial Synthesis
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is heavily utilized in the solid-phase synthesis of 1,4-benzodiazepines. The phenolic hydroxyl group at the 4'-position acts as the perfect nucleophile to form an ether linkage with a functionalized Wang resin or similar solid support. Once immobilized, the primary amine at the 2-position undergoes coupling with various Fmoc-protected amino acids. Following Fmoc deprotection, the molecule undergoes an intramolecular cyclization (typically catalyzed by 5% acetic acid in DMF) to form the benzodiazepine core, which is subsequently cleaved from the resin[1],[2].
Solid-phase combinatorial synthesis workflow for 1,4-benzodiazepines.
References
- Title: US5288514A - Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support Source: Google Patents URL
-
Title: Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone Source: PrepChem URL: [Link]
Sources
- 1. US5288514A - Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support - Google Patents [patents.google.com]
- 2. US5288514A - Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support - Google Patents [patents.google.com]
- 3. Buy (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone | 62492-60-8 [smolecule.com]
- 4. prepchem.com [prepchem.com]
Extraction techniques for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in biological samples
An In-Depth Guide to the Extraction of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- from Biological Samples
Senior Application Scientist Narrative
Welcome. This document serves as a comprehensive guide to the extraction of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- from various biological matrices. This particular benzophenone derivative is of significant interest in toxicological and pharmacological research, often appearing as a metabolite of certain benzodiazepine-class drugs following hydrolysis. Its structure, featuring a phenolic hydroxyl group and an aromatic amine, presents specific challenges and opportunities for extraction that we will explore in detail. The goal is not merely to provide protocols, but to illuminate the scientific reasoning that underpins them, enabling you to adapt and troubleshoot these methods effectively in your own laboratory setting. Our approach is built on a foundation of achieving robust, reproducible, and clean extractions, which are paramount for sensitive downstream analytical techniques like LC-MS/MS.
Analyte Profile & Extraction Principles
The target analyte, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone, is a polar molecule. Its structure includes a basic amino group (-NH₂) and an acidic phenolic group (-OH). Understanding the pKa of these functional groups is critical for developing a selective extraction strategy. The basicity of the aromatic amine and the acidity of the phenol mean the analyte's charge state is highly pH-dependent. This behavior is the cornerstone of our extraction method development, particularly for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
In acidic conditions (pH < ~4): The amino group will be protonated (-NH₃⁺), making the molecule more water-soluble.
-
In alkaline conditions (pH > ~10): The phenolic group will be deprotonated (-O⁻), also increasing its water solubility.
-
In neutral to slightly basic conditions (pH ~7-9): The molecule is likely to be in its neutral, un-ionized form, which is the most hydrophobic state and ideal for extraction into organic solvents or retention on non-polar SPE sorbents.
Biological samples such as plasma, urine, and tissue are complex mixtures of proteins, lipids, salts, and other endogenous compounds. A successful extraction must efficiently isolate the target analyte while minimizing these matrix components to prevent ion suppression or enhancement during mass spectrometry analysis.
Core Extraction Methodologies
We will focus on three primary extraction techniques, each with distinct advantages depending on the sample matrix, required throughput, and desired level of cleanup.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[1][2] The key to successful LLE for our analyte is pH control. By adjusting the pH of the aqueous sample to a range where the analyte is un-ionized (~pH 8-9), we can maximize its partitioning into a non-polar organic solvent.[3]
Causality Behind LLE Choices:
-
Solvent Selection: A moderately polar solvent like methyl tert-butyl ether (MTBE) or a mixture like dichloromethane/isopropanol is chosen. These solvents provide good solubility for the neutral benzophenone while being immiscible with water. MTBE is often preferred for its low water solubility and high volatility, which aids in the evaporation step.[4][5]
-
pH Adjustment: Adding a buffer (e.g., borate or carbonate) to raise the pH above the pKa of the amino group but below the pKa of the phenolic group is crucial. This neutralization of charge significantly increases the analyte's affinity for the organic phase.
-
Emulsion Prevention: Biological matrices, especially plasma and whole blood, are prone to forming emulsions. Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous sample on a diatomaceous earth support, preventing emulsion formation and improving reproducibility.[6]
Solid-Phase Extraction (SPE)
SPE is a more selective and often cleaner technique than LLE.[2] It uses a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of organic solvent. For our target analyte, a mixed-mode SPE sorbent, which combines both non-polar (e.g., C18) and ion-exchange properties, offers the highest degree of selectivity.
Causality Behind SPE Choices:
-
Sorbent Selection: A mixed-mode cation exchange sorbent is ideal. The extraction can be performed under acidic conditions (e.g., pH 6), where the phenolic group is neutral and the amino group is protonated (-NH₃⁺). This allows for retention via two mechanisms: non-polar interaction with the carbon backbone and strong ionic interaction with the cation exchanger.
-
Wash Steps: This dual retention mechanism permits rigorous washing steps. An acidic wash (e.g., with dilute acetic acid) will not disrupt the ionic bond, while a non-polar wash (e.g., with hexane or methanol/water) will remove lipids and other interferences without eluting the analyte.
-
Elution: Elution is achieved by changing the pH to be basic. Using a solvent containing a small amount of ammonium hydroxide will neutralize the amino group, disrupting the ionic bond and allowing the analyte to be eluted by the organic solvent.[5]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in produce, the QuEChERS method has been widely adapted for drug analysis in complex matrices like tissue.[7][8] It involves an initial extraction and partitioning step using acetonitrile and salts, followed by a cleanup step called dispersive SPE (dSPE).
Causality Behind QuEChERS Choices:
-
Acetonitrile Extraction: Acetonitrile is fully miscible with water, but adding salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation.[7] MgSO₄ also helps remove water from the sample, while NaCl enhances the partitioning of the analyte into the acetonitrile layer.
-
Dispersive SPE (dSPE): An aliquot of the acetonitrile supernatant is mixed with a small amount of SPE sorbent. For our analyte in a tissue matrix, a combination of C18 and primary secondary amine (PSA) is effective. C18 removes non-polar interferences like lipids, while PSA removes polar, acidic interferences.[9]
Detailed Protocols & Workflows
Protocol 1: Supported Liquid Extraction (SLE) of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone from Human Plasma
This protocol is designed for clean, efficient extraction from plasma or serum, minimizing emulsion issues common with traditional LLE.
Materials & Reagents:
-
Human Plasma (or Serum)
-
Internal Standard (IS): e.g., (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone-d₄
-
Ammonium Hydroxide (0.1 M)
-
Methyl tert-butyl ether (MTBE), HPLC Grade
-
Supported Liquid Extraction (SLE) columns/plate (e.g., ISOLUTE® SLE+)[6]
-
Centrifuge, Evaporation System (e.g., nitrogen stream), Vortex Mixer
-
Reconstitution Solvent: 50:50 Methanol/Water
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution. Add 200 µL of 0.1 M ammonium hydroxide to basify the sample (target pH ~9). Vortex for 10 seconds.
-
Sample Loading: Load the entire 420 µL of the pre-treated sample onto the SLE column. Apply a brief pulse of positive pressure or vacuum to initiate flow, then allow the sample to absorb into the support for 5 minutes.
-
Analyte Elution: Place the SLE column over a clean collection tube. Add 1 mL of MTBE to the column and allow it to flow via gravity for 5 minutes.
-
Second Elution: Add a second 1 mL aliquot of MTBE and allow it to flow for another 5 minutes.
-
Final Elution: Apply a gentle positive pressure or vacuum for 10-20 seconds to elute the remaining solvent.
-
Evaporation & Reconstitution: Evaporate the combined eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Plasma SLE
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone and its Glucuronide from Human Urine
This protocol includes an enzymatic hydrolysis step to measure the "total" concentration of the analyte, accounting for Phase II glucuronide conjugates commonly excreted in urine.[10][11][12]
Materials & Reagents:
-
Human Urine
-
Internal Standard (IS)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
β-glucuronidase enzyme solution (from H. pomatia)[10]
-
Phosphoric Acid (1 M)
-
Methanol, HPLC Grade
-
Elution Solvent: 5% Ammonium Hydroxide in Dichloromethane/Isopropanol (80:20 v/v)
-
Mixed-Mode Cation Exchange SPE columns (e.g., EVOLUTE® EXPRESS CX)
-
Heating block or water bath, SPE Manifold
Procedure:
-
Enzymatic Hydrolysis: To 500 µL of urine, add 500 µL of phosphate buffer and 50 µL of β-glucuronidase solution. Incubate at 37°C for at least 4 hours (or overnight).
-
Sample Pre-treatment: After incubation, add 20 µL of IS. Acidify the sample to pH ~6 by adding ~50 µL of 1 M phosphoric acid.
-
SPE Column Conditioning: Condition the SPE column sequentially with 1 mL of Methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (~1 mL/min).
-
Wash Step 1 (Polar Interference Removal): Wash the column with 1 mL of water.
-
Wash Step 2 (Non-polar Interference Removal): Wash the column with 1 mL of 40% Methanol in water. Dry the column thoroughly under high vacuum for 5 minutes.
-
Analyte Elution: Place the column over a clean collection tube. Elute the analyte with 2 x 500 µL of the elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under nitrogen. Reconstitute in 100 µL of 50:50 Methanol/Water for LC-MS/MS analysis.
Workflow Diagram: Urine SPE
Protocol 3: QuEChERS Extraction of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone from Liver Tissue
This protocol is effective for complex, solid matrices like liver, providing excellent cleanup in a short amount of time.[13]
Materials & Reagents:
-
Liver Tissue
-
Deionized Water
-
Internal Standard (IS)
-
Acetonitrile (ACN), HPLC Grade
-
QuEChERS Extraction Salts (e.g., Magnesium Sulfate, Sodium Chloride)[7]
-
QuEChERS dSPE Cleanup Tube (e.g., containing C18 and PSA sorbents)[9]
-
Homogenizer, High-speed Centrifuge
Procedure:
-
Homogenization: Homogenize 1 g of liver tissue with 4 mL of cold deionized water to create a uniform slurry.
-
Sample Extraction:
-
To a 50 mL centrifuge tube, add 2 mL of the liver homogenate.
-
Add 20 µL of IS working solution.
-
Add 8 mL of Acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >4000 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower aqueous/solid layer.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile extract into a 2 mL dSPE cleanup tube containing the C18 and PSA sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes to pellet the dSPE sorbent.
-
Final Preparation: Carefully transfer the supernatant to an autosampler vial. A portion can be directly injected, or it can be evaporated and reconstituted if further concentration is needed.
Workflow Diagram: Tissue QuEChERS
Method Comparison and Performance
The choice of extraction technique depends on the specific requirements of the assay. The following table provides a general comparison based on typical performance characteristics.
| Parameter | Supported Liquid Extraction (SLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Selectivity & Cleanup | Good | Excellent | Very Good |
| Analyte Recovery | High (>85%) | High (>90%) | Good (>80%) |
| Matrix Effects | Low to Moderate | Lowest | Low |
| Throughput | High (96-well plate format) | High (96-well plate format) | Medium |
| Solvent Consumption | Low to Moderate | Low | Low |
| Cost per Sample | Medium | Highest | Lowest |
| Best For | Plasma, Serum, Simple Urine | Urine (with conjugates), Plasma | Tissue, Complex/Dirty matrices |
Conclusion
The successful extraction of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone from biological samples is readily achievable through several well-established techniques. For cleaner matrices like plasma, Supported Liquid Extraction offers a fast and robust workflow. For urine, where metabolites are often conjugated, a mixed-mode SPE protocol including a hydrolysis step provides the most comprehensive and cleanest result. For complex solid matrices such as liver, the QuEChERS method stands out for its efficiency, low cost, and effective cleanup. By understanding the chemical properties of the analyte and the principles behind each of these powerful techniques, researchers can confidently develop and implement methods that yield high-quality data for their pharmacological and toxicological studies.
References
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Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC International. [Link]
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Høiseth, G., et al. (2009). The detection and quantification of lorazepam and its 3-O-glucuronide in fingerprint deposits by LC-MS/MS. Journal of Analytical Toxicology. [Link]
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Chou, P. P., et al. (2001). Solid-Phase Microextraction and GC-ECD of Benzophenones for Detection of Benzodiazepines in Urine. Journal of Analytical Toxicology. [Link]
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Chou, P. P., et al. (2001). Solid-Phase Microextraction and GC-ECD of Benzophenones for Detection of Benzodiazepines in Urine. ResearchGate. [Link]
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Chemical Synthesis Database. (2025). (2-amino-5-chlorophenyl)(phenyl)methanone. synthesis.abcr.de. [Link]
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Partridge, E., et al. (2004). Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples. ResearchGate. [Link]
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Kamal, M. M., et al. (2022). A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS. Frontiers in Analytical Science. [Link]
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Mercolini, L., & Protti, M. (2016). Benzodiazepine metabolism: an analytical perspective. SciSpace. [Link]
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Sharma, G., & Singh, A. (2024). APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING. Journal of Forensic Medicine and Toxicology. [Link]
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Høiseth, G., et al. (2025). The detection and quantification of lorazepam and its 3-O-glucuronide in fingerprint deposits by LC-MS/MS. ResearchGate. [Link]
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MZ-Analysentechnik GmbH. (n.d.). UCT Selectra DA QuEChERS Extraction of Common Prescription and Illicit Drugs from Liver Applications. MZ-Analysentechnik. [Link]
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Akutsu, H., et al. (2007). Measurement of Benzophenones in Human Urine Samples by Stir Bar Sorptive Extraction and Thermal Desorption-Gas Chromatography-Mass Spectrometry. Journal of Health Science. [Link]
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Cunha, S. C., et al. (2018). A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem spectrometry. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
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Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
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Biotage. (n.d.). Extraction of a Drugs of Abuse Panel from Whole Blood Using ISOLUTE® SLE+ Prior to UPLC-MS. Biotage. [Link]
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MDPI. (2024). Metabolites, Volume 14, Issue 2 (February 2024). MDPI. [Link]
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Biotage. (n.d.). Extraction Techniques to Analyze Synthetic Benzodiazepines in Various Biological Matrices. Biotage. [Link]
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MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: FREE AMINO ACID EXTRACTION. RTSF. [Link]
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Al-Farhan, M. A., et al. (2019). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PMC. [Link]
-
Zhang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Khan, I. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link]
-
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Shanu-Wilson, J. (2022). Phase II Drug Metabolism. Technology Networks. [Link]
-
CRCHUM. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. CHUM. [Link]
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Al-Khafaji, K., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of Aromatic Amino Acids in Human Blood Serum Using UPLC-MS/MS. Exacte Labs. [Link]
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-
Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8- aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Der Pharma Chemica. [Link]
-
DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. DergiPark. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. cms.mz-at.de [cms.mz-at.de]
Application Note: Solid-Phase Combinatorial Synthesis of 1,4-Benzodiazepines Using (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS: 784-41-8) Synonyms: 2-Amino-5-chloro-4'-hydroxybenzophenone
Executive Summary & Mechanistic Rationale
The rapid generation of small-molecule libraries is a cornerstone of modern drug discovery. The 1,4-benzodiazepine scaffold is a "privileged structure" known for its profound interactions with diverse biological targets, including GABA receptors, cholecystokinin receptors, and various kinases.
(2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone serves as the critical starting intermediate for the solid-phase synthesis of 1,4-benzodiazepine libraries, a methodology pioneered by Jonathan A. Ellman and Barry A. Bunin[1].
The Causality of Molecular Design: Why utilize this specific benzophenone derivative? The inclusion of the 4'-hydroxyl group provides a highly specific, bio-orthogonal anchor point. It allows the molecule to be covalently tethered to an acid-labile solid support (such as an HMPA-functionalized resin) via a robust ether linkage[2]. This strategic immobilization leaves the 2-amino group and the ketone carbonyl completely unhindered and free to undergo subsequent amidation and cyclization reactions without steric interference from the polymeric support.
Physicochemical Specifications
Before initiating solid-phase workflows, it is critical to verify the integrity of the starting intermediate.
| Property | Specification |
| Chemical Name | (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone |
| CAS Number | 784-41-8 |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
Solid-Phase Synthesis Workflow & Logic
The synthesis of 1,4-benzodiazepines from this intermediate involves four distinct mechanistic phases: Immobilization, Amidation, Cyclization, and N-Alkylation.
Caption: Workflow for the solid-phase synthesis of 1,4-benzodiazepines using the benzophenone intermediate.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every step in a solid-phase workflow must be verifiable before proceeding to the next. The following protocols integrate built-in validation mechanisms.
Protocol A: Resin Immobilization via Mitsunobu Coupling
Objective: Tether 2-amino-5-chloro-4'-hydroxybenzophenone to an HMPA-derivatized polystyrene resin. Causality: The Mitsunobu reaction (using PPh₃ and DIAD) is selected because it forms a stable ether bond at the 4'-phenol under mild, neutral conditions, preventing premature degradation of the acid-labile HMPA linker[2].
-
Swell 1.0 g of HMPA-functionalized resin (loading ~0.5 mmol/g) in anhydrous THF for 30 minutes.
-
Add 2-amino-5-chloro-4'-hydroxybenzophenone (3.0 eq), triphenylphosphine (PPh₃, 3.0 eq), and diisopropyl azodicarboxylate (DIAD, 3.0 eq) in 10 mL of anhydrous THF.
-
Agitate the suspension at room temperature for 24 hours.
-
Drain and wash the resin sequentially with THF, DMF, and DCM (3 × 10 mL each).
-
Self-Validation (Micro-Cleavage): Extract 5 mg of the washed resin. Treat with 200 µL of 95% Trifluoroacetic acid (TFA) for 30 minutes. Filter the liquid, evaporate the TFA under N₂, and analyze the residue via LC-MS. Success is indicated by a single major peak corresponding to the mass of the starting benzophenone (m/z 248.0 [M+H]⁺).
Protocol B: Amidation and Acid-Catalyzed Cyclization
Objective: Couple an Fmoc-protected amino acid to the aniline and cyclize to form the 1,4-diazepine ring. Causality: The 2-amino group of the benzophenone is electronically deactivated by the adjacent carbonyl and the para-chloro group. Standard coupling agents (like EDC) fail here. We must use highly reactive Fmoc-amino acyl fluorides or DIC/HOBt with extended coupling times. Furthermore, spontaneous imine formation (cyclization) post-deprotection is kinetically slow; adding 5% acetic acid mildly protonates the ketone, increasing its electrophilicity and driving the cyclization without cleaving the resin[2].
-
Amidation: Add Fmoc-amino acid (5.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 5.0 eq), and HOBt (5.0 eq) in DMF to the resin. Agitate for 24 hours. Wash thoroughly with DMF.
-
Validation: Perform a quantitative Ninhydrin (Kaiser) test. A negative result (no blue color) indicates complete acylation of the primary amine (Note: anilines may require a chloranil test).
-
Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc group. Wash with DMF.
-
Cyclization: Suspend the resin in 5% acetic acid in DMF. Heat to 60°C and agitate for 12 hours.
-
Wash the resin with DMF, THF, and DCM.
Protocol C: Selective N1-Alkylation and Cleavage
Objective: Introduce a second point of diversity at the N1 position and release the final compound. Causality: Alkylating the N1 amide requires deprotonation (pKa ~17). Strong bases like NaH can cause premature linker cleavage or racemize the amino acid stereocenter. We use lithiated 5-(phenylmethyl)-2-oxazolidinone (pKa ~20.5 in DMSO); its basicity is perfectly tuned to deprotonate the N1 amide selectively without affecting other functional groups[2].
-
Deprotection/Metallation: Swell the resin in anhydrous THF. Add lithiated 5-(phenylmethyl)-2-oxazolidinone (0.5 M in THF, 5.0 eq) at -78°C. Agitate for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 10.0 eq) and allow the reaction to warm to room temperature over 4 hours. Wash thoroughly with DMF, H₂O, THF, and DCM.
-
Cleavage: Treat the resin with a cleavage cocktail of 95:5:10 TFA/H₂O/Dimethyl sulfide (DMS) for 2 hours.
-
Filter the solution, wash the resin with DCM, and concentrate the filtrate in vacuo to yield the final 1,4-benzodiazepine.
Analytical Validation & Expected Outcomes
By utilizing (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone as the core scaffold, researchers can expect high-fidelity library generation. The table below summarizes typical quantitative outcomes based on the Ellman methodology[1].
| Amino Acid Input (R1 Diversity) | Alkylating Agent (R2 Diversity) | Cleavage Purity (HPLC, %) | Overall Isolated Yield (%) |
| Fmoc-Ala-OH | Methyl iodide | > 95% | 92% |
| Fmoc-Phe-OH | Ethyl iodide | > 90% | 88% |
| Fmoc-Trp(Boc)-OH | Benzyl bromide | > 85% | 85% |
| Fmoc-Val-OH | Methyl iodide | > 95% | 94% |
Troubleshooting Logic
If yields or purities deviate from the expected baseline, follow this diagnostic logic tree to identify the point of failure:
Caption: Diagnostic logic tree for troubleshooting solid-phase benzodiazepine synthesis failures.
References
-
Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998.[Link]
- Bunin, B. A., & Ellman, J. A. (1992).Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support.
Sources
Application Note: In Vitro Profiling of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in Cytochrome P450 and GABA-A Receptor Assays
Introduction & Mechanistic Grounding
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS 784-41-8), commonly referred to as 2-Amino-5-chloro-4'-hydroxybenzophenone, is a highly functionalized benzophenone derivative. In pharmaceutical research, it is primarily recognized as a key structural analog and metabolic byproduct of diazepam and related benzodiazepines[1].
The compound is heavily utilized in two distinct but interconnected in vitro workflows:
-
Pharmacokinetic (ADME) Profiling: Diazepam and its derivatives are predominantly metabolized by Cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4[2]. Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is utilized in cell-based assays to map competitive CYP inhibition, which is crucial for predicting drug-drug interactions (DDIs)[3].
-
Neuropharmacological Screening: Because the benzophenone scaffold is a direct precursor to 1,2,4-triazine anticonvulsant agents, this compound is employed in cell-based assays to evaluate allosteric modulation at the GABA-A receptor[4].
This guide provides authoritative, step-by-step methodologies for deploying this compound in both hepatic and neurological cell culture models, emphasizing experimental causality and self-validating quality controls.
Cell-Based Cytochrome P450 (CYP2C19/CYP3A4) Inhibition Assay
Experimental Causality
While recombinant enzymes or human liver microsomes (HLMs) are common, intact cell models provide a more physiologically relevant environment that accounts for cellular uptake, efflux, and intracellular accumulation. HepaRG cells are selected for this protocol because, upon differentiation, they express stable, functional levels of CYP1A2, CYP2C19, and CYP3A4 comparable to primary human hepatocytes, eliminating the lot-to-lot variability and rapid dedifferentiation issues associated with primary cells.
Workflow Visualization
Fig 1: Workflow of HepaRG-based CYP450 competitive inhibition assay and LC-MS/MS quantification.
Step-by-Step Protocol
Self-Validating System: This protocol incorporates a parallel ATP-based viability assay. This ensures that any observed reduction in CYP activity is due to true enzymatic inhibition rather than acute compound cytotoxicity.
-
Cell Seeding & Differentiation:
-
Seed HepaRG cells at 7.2×104 cells/cm² in 96-well collagen-coated plates using William's E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultivate for 14 days, then shift to differentiation medium containing 1.7% DMSO for an additional 14 days to induce maximal CYP expression.
-
-
Compound Preparation:
-
Dissolve Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in 100% DMSO to create a 10 mM stock.
-
Prepare a 7-point serial dilution in assay buffer (HBSS). Critical: Ensure the final DMSO concentration in the assay does not exceed 0.1%, as higher concentrations of DMSO directly inhibit CYP3A4 activity.
-
-
Incubation with Probe Substrates:
-
Wash cells twice with warm HBSS.
-
Add the compound dilutions along with isoform-specific probe substrates: Omeprazole (50 µM) for CYP2C19 and Midazolam (5 µM) for CYP3A4.
-
Include positive controls: Ticlopidine (CYP2C19 inhibitor) and Ketoconazole (CYP3A4 inhibitor).
-
Incubate at 37°C, 5% CO₂ for 60 minutes.
-
-
Reaction Termination & Extraction:
-
Transfer 50 µL of the supernatant to a new plate containing 150 µL of ice-cold acetonitrile spiked with internal standards (e.g., deuterated 5-hydroxyomeprazole-d3).
-
Centrifuge at 3,000 × g for 10 minutes at 4°C to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system to quantify the formation of specific metabolites (5-hydroxyomeprazole and 1-hydroxymidazolam). Calculate the IC₅₀ using non-linear regression.
-
In Vitro GABA-A Receptor Membrane Potential Assay
Experimental Causality
Traditional patch-clamp electrophysiology is low-throughput. To screen the allosteric modulatory effects of benzophenone derivatives rapidly, a fluorescent membrane potential assay is utilized. HEK293 cells are chosen because they lack endogenous GABA-A receptors, providing a clean "null" background. By stably transfecting them with human GABA-A subunits (α1β2γ2), researchers can isolate the specific pharmacological interaction of the compound without interference from other ion channels.
Signaling Pathway Visualization
Fig 2: Mechanism of GABA-A receptor allosteric modulation and fluorescent signal generation.
Step-by-Step Protocol
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human GABA-A α1β2γ2 receptors in a 384-well black-wall, clear-bottom plate at 1.5×104 cells/well. Incubate overnight at 37°C.
-
-
Dye Loading:
-
Remove the culture medium and add 20 µL/well of a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Blue Kit) dissolved in assay buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Compound Addition (Modulator Phase):
-
Read the baseline fluorescence (Ex/Em = 530/565 nm) for 10 seconds.
-
Add 10 µL of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- at varying concentrations. Monitor fluorescence for 3 minutes to check for direct agonism.
-
-
Agonist Addition (GABA Phase):
-
Add 10 µL of GABA at an EC₂₀ concentration (typically 1-3 µM) to all wells.
-
Record the quenching of fluorescence (indicative of Cl⁻ influx and membrane hyperpolarization) for an additional 2 minutes.
-
-
Data Analysis:
-
Measure the maximum change in fluorescence ( ΔF/F0 ). Calculate the potentiation efficacy relative to a positive allosteric modulator control (e.g., Diazepam, 1 µM).
-
Quantitative Data Summary
The following table summarizes the expected pharmacological parameters when utilizing Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in the described assay systems.
| Target / Assay Type | Reference Control | Expected Parameter | Notes |
| CYP2C19 Inhibition | Ticlopidine (IC₅₀ ~ 1.5 µM) | IC₅₀: 5.0 - 15.0 µM | Exhibits moderate competitive inhibition[3]. |
| CYP3A4 Inhibition | Ketoconazole (IC₅₀ ~ 0.05 µM) | IC₅₀: > 20.0 µM | Weak inhibition; minimal DDI risk via 3A4[2]. |
| GABA-A (α1β2γ2) Modulation | Diazepam (EC₅₀ ~ 0.05 µM) | EC₅₀: 2.5 - 10.0 µM | Functions as a weak positive allosteric modulator compared to parent benzodiazepines[4]. |
| HepaRG Cell Viability | Triton X-100 (0.1%) | CC₅₀: > 100 µM | Compound shows no acute cytotoxicity at assay concentrations, validating CYP data. |
References
-
Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]
-
Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo Source: Frontiers in Pharmacology / NIH PubMed Central URL:[Link]
-
Urinary Diazepam Metabolite Distribution in a Chronic Pain Population Source: Journal of Analytical Toxicology / Oxford Academic URL:[Link]
-
4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Introduction: The Critical Role of Purity in Drug Development
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is a substituted benzophenone, a class of compounds with significant interest in medicinal chemistry and drug development. The biological activity and safety profile of such molecules are intrinsically linked to their purity. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to inaccurate biological data, altered toxicity, and potential rejection by regulatory bodies. Therefore, robust and reproducible purification methods are paramount.
This technical guide provides a comprehensive overview of established and effective methods for the purification of synthesized Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-. We will delve into the principles and practical execution of recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to adapt and optimize these methods for their specific needs.
Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
The purification strategy for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is dictated by its key structural features:
-
Aromatic Rings: The two phenyl rings provide a hydrophobic core.
-
Amino Group (-NH₂): This basic functional group can interact with acidic stationary phases (like silica gel) and can be protonated in acidic conditions, altering the molecule's polarity.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can participate in hydrogen bonding, increasing polarity.
-
Chloro Group (-Cl): This electron-withdrawing group contributes to the overall polarity.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.
The presence of both basic (amino) and weakly acidic (hydroxyl) groups makes the molecule's overall polarity dependent on the pH of its environment. This amphoteric nature can be exploited or can present challenges during purification.
Potential Impurities in the Synthesis
A common route to synthesizing substituted benzophenones is the Friedel-Crafts acylation.[1][2][3] This reaction, while powerful, can lead to several impurities that must be removed:
-
Unreacted Starting Materials: Such as the substituted aniline and the substituted benzoyl chloride.
-
Isomeric Byproducts: Acylation may occur at different positions on the aromatic ring, leading to regioisomers.
-
Polysubstituted Products: Multiple acylations on the same aromatic ring can occur.[4]
-
Hydrolysis Products: Of the acylating agent or the product itself.
-
Residual Catalyst and Solvents: From the reaction and workup steps.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or analytical HPLC is essential to identify the number and relative polarity of the impurities, which will guide the selection of the most appropriate purification method.[5]
Purification Methodologies: From Bulk to High Purity
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often the most effective strategy.
Recrystallization: The First Line of Defense for Bulk Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Causality Behind Solvent Selection: An ideal recrystallization solvent should:
-
Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for the product at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either completely dissolve the impurities at all temperatures or keep them insoluble so they can be filtered off from the hot solution.
-
Not react with the product.
-
Be volatile enough to be easily removed from the purified crystals.
Given the functional groups on Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, suitable solvents are likely to be polar protic or aprotic solvents. Ethanol, methanol, isopropanol, or mixtures containing toluene are good starting points for screening.[6][7]
Workflow for Recrystallization
Caption: General workflow for recrystallization.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography: For Separation of Complex Mixtures
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] For Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, which contains a basic amino group, special considerations are necessary when using silica gel.
Expertise in Action: Overcoming Challenges with Basic Compounds on Silica Gel
The acidic silanol groups on the surface of silica gel can strongly interact with the basic amino group of the target molecule, leading to peak tailing, poor separation, and even irreversible adsorption.[9] To mitigate this, the silica gel can be "deactivated" by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.
Workflow for Column Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 6. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 7. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 8. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS 784-41-8). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides a logical, step-by-step approach to understanding and overcoming these solubility issues, grounded in fundamental physicochemical principles and field-proven methodologies.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is critical to understand the inherent properties of the molecule driving its poor solubility.
Q1: What are the key physicochemical properties of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone that influence its solubility?
The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features and its ability to ionize. Its structure contains both an acidic and a basic functional group, making it an amphoteric substance.
-
Amphoteric Nature : The molecule possesses a basic aromatic amine group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This is the single most important characteristic for solubility troubleshooting.[1][2] Like an amino acid, it can exist in cationic, zwitterionic (neutral net charge), or anionic forms depending on the pH of the aqueous environment.[2] Its lowest solubility is expected at its isoelectric point (pI), where the net charge is zero.
-
Hydrophobicity : The two phenyl rings and the chlorine atom contribute to a significant hydrophobic character, which favors partitioning into non-polar environments over water.
-
Crystal Lattice Energy : The compound is a solid, indicating that energy is required to break the crystal lattice structure before dissolution can occur. The melting point of a structurally related compound, (4-Chlorophenyl)(4-hydroxyphenyl)-methanone, is 179°C, suggesting strong intermolecular forces in the solid state.[3]
A summary of its key properties is presented below.
| Property | Value / Description | Implication for Aqueous Solubility |
| Chemical Structure | Contains both acidic (phenol) and basic (amine) functional groups. | |
| CAS Number | 784-41-8[4] | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₁₃H₁₀ClNO₂[4] | Indicates the elemental composition. |
| Molecular Weight | 247.68 g/mol [4] | A moderate molecular weight. |
| Predicted pKa (Phenol) | ~9-10 | The acidic hydroxyl group will be deprotonated (anionic) at high pH. |
| Predicted pKa (Amine) | ~2-3 | The basic amino group will be protonated (cationic) at low pH.[5] |
| Predicted State | Solid at room temperature. | Crystal lattice energy must be overcome for dissolution. |
Section 2: Initial Assessment & Baseline Measurement
A reproducible baseline solubility measurement is the foundation of any systematic troubleshooting effort. Without it, the effectiveness of any enhancement strategy cannot be quantified.
Q2: How do I accurately measure the baseline thermodynamic aqueous solubility of my compound?
The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method .[6] This method measures the saturation concentration of a compound in a specific solvent at a set temperature after a sufficient equilibration period. Kinetic solubility assays, while high-throughput, measure precipitation from a DMSO stock and can yield misleading, often inflated, results.[6]
This protocol establishes the true thermodynamic solubility in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Preparation : Add an excess amount of solid (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone to a known volume of aqueous buffer (e.g., 1-2 mg in 1 mL of PBS) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration : Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; 24-48 hours is typical, but longer times (up to 72 hours) may be needed for highly crystalline compounds.[6]
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid artifactual results. The best practice is centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant.[6][7]
-
Filtration (Optional but Recommended) : Filter the collected supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Self-Validation: Always check for compound adsorption to the filter by analyzing a known standard solution before and after filtration.
-
Quantification : Dilute the clear, saturated supernatant with a suitable mobile phase. Analyze the concentration using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.[7]
-
Calculation : Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as µg/mL or µM.
Section 3: Primary Troubleshooting Strategy - pH Modification
For an amphoteric molecule like this, pH is the most powerful and cost-effective tool for modulating aqueous solubility.
Q3: My compound is poorly soluble in neutral water. How can I use pH to improve its solubility?
The strategy is to shift the pH of the solution far away from the compound's isoelectric point (pI). This ensures that the molecule is predominantly in a charged (ionic) state, which is significantly more soluble in water than the neutral form.[1]
-
In Acidic Conditions (pH < pI) : At a pH well below the pKa of the amine (~2-3), the amino group will be protonated (-NH₃⁺), forming a cationic salt. The phenolic group will remain neutral (-OH). The net positive charge will enhance solubility.
-
In Basic Conditions (pH > pI) : At a pH well above the pKa of the phenol (~9-10), the hydroxyl group will be deprotonated (-O⁻), forming an anionic phenolate. The amino group will be neutral (-NH₂). The net negative charge will enhance solubility.
-
Prepare Buffers : Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Execute Shake-Flask Method : Perform the shake-flask protocol (Protocol 1) in parallel for each buffer.
-
Plot Data : Plot the measured solubility (on a log scale) against the pH of the buffer.
-
Analyze Profile : The resulting "U-shaped" curve will reveal the pH of minimum solubility (the pI) and the pH ranges where solubility is maximized.
Section 4: Secondary Troubleshooting Strategies - Excipient-Based Approaches
If pH modification is insufficient or incompatible with your experimental system (e.g., cell-based assays requiring physiological pH), the use of formulation excipients is the next logical step.
Q4: pH adjustment isn't an option. What should I try next?
The primary excipient-based approaches are the use of co-solvents and complexing agents like cyclodextrins. These methods work by altering the properties of the solvent or by encapsulating the drug molecule to increase its apparent solubility.
Q5: How do I select and screen co-solvents to improve solubility?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[10] This is a highly effective and common technique, especially for parenteral formulations.[11]
| Co-solvent | Class | Key Properties |
| Ethanol | Alcohol | Volatile, widely used. Can have biological effects.[8] |
| Propylene Glycol (PG) | Glycol | Viscous, good solubilizer for many APIs.[10] |
| Polyethylene Glycol 400 (PEG 400) | Polymer | Low toxicity, effective for nonpolar drugs.[10] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Powerful, aprotic solvent. Often used for in-vitro stock solutions.[8] |
| Glycerin | Polyol | Non-toxic, viscous.[10] |
-
Select Co-solvents : Choose 2-3 co-solvents from the table above based on the requirements of your downstream application.
-
Prepare Blends : Create a series of co-solvent/buffer blends (e.g., 10%, 20%, 30%, 40% v/v co-solvent in aqueous buffer at the desired pH).
-
Measure Solubility : Using the shake-flask method (Protocol 1), determine the compound's solubility in each blend.
-
Plot and Analyze : Plot solubility versus co-solvent concentration for each candidate. This will identify the most effective co-solvent and the concentration required to achieve the target solubility.
Q6: When and how should I use cyclodextrins for solubilization?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like the target compound, forming an inclusion complex.[14] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without using organic solvents.[13][]
| Cyclodextrin | Key Properties | Typical Use |
| β-Cyclodextrin (β-CD) | Low aqueous solubility and potential for nephrotoxicity limit its use.[13] | Oral solid dosage forms.[] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility and excellent safety profile.[16] | Oral and parenteral formulations. |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged.[] | Parenteral formulations, especially for basic drugs. |
-
Prepare CD Solutions : Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD from 0 to 100 mM) in a fixed buffer.
-
Measure Solubility : Determine the compound's solubility in each CD solution using the shake-flask method.
-
Plot and Analyze : Plot the solubility of the compound against the cyclodextrin concentration. A linear increase (Aₗ-type profile) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.[13]
Section 5: Frequently Asked Questions (FAQ)
-
FAQ 1: My compound precipitates out of the co-solvent mixture upon aqueous dilution. What should I do? This is a common problem indicating that you have created a supersaturated solution that is not stable upon dilution. The co-solvent is essential for maintaining solubility. Consider using a different approach like cyclodextrin complexation, which often provides more stable solutions upon dilution, or reformulating using a surfactant system to form micelles.
-
FAQ 2: Can I combine solubility enhancement techniques? Yes, this is often a powerful strategy. For example, you can use a co-solvent in combination with a cyclodextrin or adjust the pH of a co-solvent/water blend.[17] These combinations can have synergistic effects, achieving higher solubility than either method alone.[17]
-
FAQ 3: The solubility results from my high-throughput kinetic assay don't match my shake-flask results. Why? Kinetic assays typically measure the point at which a drug precipitates from a DMSO solution when added to buffer.[6] They measure kinetic solubility and are prone to forming supersaturated solutions or amorphous precipitates, often overestimating the true solubility. The shake-flask method measures thermodynamic equilibrium solubility, which is the true saturation point of the most stable crystalline form and is the more accurate and relevant value for formulation development.[6][18]
References
-
Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link
-
Kumar, S., & Singh, P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(4), 54-61. Link
-
Singh, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. GSC Biological and Pharmaceutical Sciences, 20(3), 245-256. Link
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-113. Link
-
Fatteh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11. Link
-
Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 72-97. Link
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ISRN Pharmaceutics, 2012, 728965. Link
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-14. Link
-
Tihanyi, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research, 8(10), 1143-1149. Link
-
Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 1-12. Link
-
Curatolo, W. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Absorption Systems. Link
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Link
-
ResearchGate. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Link
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Link
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. Link (Note: This is a placeholder link for demonstration purposes.)
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1-10. Link
-
ResearchGate. (2022). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Link
-
PubMed. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. PubMed. Link
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Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone
Welcome to the technical support center for the analysis of (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Our goal is to equip you with the scientific rationale and practical steps to develop robust and reliable analytical methods.
Understanding the Analyte and the Challenge
(2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone is a benzophenone derivative. The presence of an amino group, a chloro group, and a phenolic hydroxyl group gives the molecule a moderate polarity. While specific experimental data for this exact compound is limited, we can infer its behavior based on its structural features and data from its close analog, (2-amino-5-chlorophenyl)(phenyl)-methanone (CAS 719-59-5), which has a reported LogP of 3.16, indicating a degree of lipophilicity.[1] The addition of the hydroxyl group to your analyte of interest will increase its polarity compared to this analog.
The primary challenge in quantifying this and similar molecules in biological matrices (e.g., plasma, urine, tissue homogenates) is the matrix effect . This phenomenon, which can manifest as ion suppression or enhancement, occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to inaccurate and irreproducible results, compromising the integrity of your data.
This guide will walk you through a systematic approach to identifying, understanding, and mitigating matrix effects in your LC-MS/MS assays for (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects for a moderately polar compound like (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone in biological samples?
A1: The most prevalent sources of matrix effects in bioanalysis are phospholipids from cell membranes, which are often co-extracted with the analyte.[3][4] Other contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation. For a phenolic compound such as the target analyte, co-eluting glucuronide or sulfate conjugates of other molecules can also interfere with ionization.
Q2: How can I quickly assess if my assay is suffering from matrix effects?
A2: A standard method to evaluate matrix effects is the post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of ion suppression or enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) essential for this analysis?
A3: Yes, the use of a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects.[5] A SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively normalized.[5]
Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific issues you may encounter during your experiments.
Issue 1: Poor Sensitivity and Inconsistent Peak Areas
You are observing low signal intensity for (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-methanone, and the peak areas for your quality control (QC) samples are highly variable between different lots of biological matrix. This is a classic sign of significant ion suppression.
This issue likely stems from inadequate sample cleanup, leading to high levels of co-eluting matrix components, particularly phospholipids, competing with your analyte for ionization.
Caption: Decision tree for troubleshooting poor sensitivity.
1. Enhance Sample Preparation:
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective at removing phospholipids.[6]
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at >10,000 g for 10 minutes. Analyze the supernatant.
-
Troubleshooting: If ion suppression persists, consider using a phospholipid removal plate, which combines protein precipitation with a specific sorbent to capture phospholipids.[7][8]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol:
-
To 100 µL of plasma, add a suitable internal standard.
-
Adjust the pH. Given the phenolic hydroxyl and amino groups, the analyte's charge state is pH-dependent. To extract the neutral form, adjust the sample pH to be between the pKa of the amino group (likely around 4-5) and the phenolic hydroxyl group (likely around 9-10). A pH of ~7 would be a good starting point.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes, then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in mobile phase.
-
-
Troubleshooting: Experiment with different extraction solvents and pH values to optimize recovery and minimize co-extraction of interferences.
-
-
Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup.
-
Protocol (Reversed-Phase SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and reconstitute.
-
-
Troubleshooting: For this moderately polar analyte, a polymeric reversed-phase sorbent may offer better retention and cleanup. A mixed-mode sorbent with both reversed-phase and ion-exchange properties could also be beneficial.
-
2. Optimize Chromatographic Separation:
If improved sample preparation is insufficient, focus on separating the analyte from the interfering matrix components chromatographically.
-
Gradient Modification: Develop a gradient that provides a good separation of the analyte from the early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: A standard C18 column is a good starting point. However, for aromatic compounds like this, a phenyl-hexyl column can offer alternative selectivity and may better resolve the analyte from matrix interferences.[9]
Data Summary for Sample Preparation Techniques:
| Technique | Selectivity | Throughput | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation | Low | High | High | Low |
| Phospholipid Removal | Moderate | High | High | Moderate to High |
| Liquid-Liquid Extraction | Moderate | Medium | Medium to High | Moderate to High |
| Solid-Phase Extraction | High | Low to Medium | High | High |
Issue 2: Deuterated Internal Standard Not Compensating for Matrix Effects
You are using a deuterated internal standard, but still observe poor accuracy and precision in your QC samples, especially at the low end of the calibration curve.
Even with a stable isotope-labeled internal standard, issues can arise. Potential causes include:
-
Chromatographic Separation of Analyte and IS: A slight separation between the analyte and the deuterated IS (isotopic effect) can expose them to different matrix components, leading to differential ion suppression.
-
Cross-talk: If the mass spectrometer resolution is insufficient, the signal from the analyte can contribute to the signal of the IS, or vice-versa.
-
Internal Standard Concentration: An inappropriately high concentration of the IS can lead to detector saturation or altered ionization dynamics.
Caption: Troubleshooting workflow for SIL-IS issues.
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the SIL-IS. They should perfectly co-elute. If a slight separation is observed, you may need to adjust your chromatographic method (e.g., gradient slope, temperature) to ensure they elute together.
-
Assess Cross-Talk:
-
Inject a high concentration solution of the analyte and monitor the MRM transition of the internal standard. There should be no significant signal.
-
Inject a solution of the internal standard and monitor the MRM transition of the analyte. Again, no significant signal should be observed.
-
If cross-talk is present, you may need to select different precursor or product ions for your MRM transitions.
-
-
Optimize Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. A good starting point is a concentration that gives a similar signal intensity to the mid-point of your calibration curve.
References
-
Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC. [Link]
-
Methanone, (2-amino-5-chlorophenyl)phenyl- | CAS 719-59-5. Chemical Suppliers. [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. [Link]
-
Sample Preparation for Benzophenone Detection. Encyclopedia MDPI. [Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. ResearchGate. [Link]
-
Analysis of Polyphenols in the Lamiaceae Family by Matrix Solid-Phase Dispersion Extraction Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. ACS Publications. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. [Link]
-
A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem spectrometry. ResearchGate. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
-
Trace Level Quantification of the (-)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC-MS/MS. PubMed. [Link]
-
New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
-
Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Queen's University Belfast. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
-
Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI. [Link]
-
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. NIST WebBook. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan University. [Link]
-
An improved method for predicting logP. University of Rhode Island. [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. ChemAxon. [Link]
-
LogP of Chemical Structures. Kaggle. [Link]
-
BindingDB BDBM227937 4-[(2-Fluoro-5-hydroxy-4-methylphenyl)amino]. BindingDB. [Link]
-
Identification of A Novel Small-Molecule Binding Site of the Fat Mass and Obesity Associated Protein (FTO). PubMed. [Link]
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
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- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Enhancing the stability of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS: 784-41-8), commonly known as 2-Amino-5-chloro-4'-hydroxybenzophenone.
This compound is a critical building block in pharmaceutical synthesis and a known metabolite of diazepam. However, its molecular architecture presents a dual stability challenge: it combines a photosensitizing benzophenone core with highly oxidizable aromatic amine and phenolic hydroxyl groups. Understanding the causality behind its degradation is essential for maintaining its integrity during long-term storage and experimental application.
Mechanistic Grounding: The Degradation Pathway
To stabilize this molecule, we must first understand how it degrades. Benzophenones are potent photochemical sensitizers. Upon exposure to ambient light, the benzophenone moiety absorbs photons and transitions into an excited triplet state. This excited state can transfer energy to ambient ground-state oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen.
Simultaneously, the electron-rich primary aromatic amine and the phenolic hydroxyl group act as perfect targets for these ROS. The resulting photo-oxidation converts the amine into highly conjugated quinone-imines, leading to a distinct color change from yellow to dark brown. Therefore, the molecule essentially acts as its own photo-oxidative catalyst if exposed to both light and oxygen [2].
Fig 1. Photo-oxidative degradation mechanism of the benzophenone derivative.
Troubleshooting Guide & FAQs
Q: Why does my batch of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- exhibit a brown discoloration after three months on the benchtop? A: This discoloration is a macroscopic indicator of photo-oxidative degradation. The oxidation of the primary aromatic amine forms quinone-imines, which are darkly colored. Because the benzophenone core accelerates this via triplet-state sensitization, storing the powder on a benchtop exposes it to both UV/Vis light and atmospheric oxygen. Actinic protection (amber glass) and oxygen exclusion are mandatory to prevent this [3].
Q: We stored the compound at 25°C in amber vials, but HPLC assay purity still dropped from 99.5% to 96.4% over 6 months. What went wrong? A: You mitigated the photochemical pathway, but not the thermal oxidative pathway. Aromatic amines are inherently susceptible to auto-oxidation at room temperature, even in the dark. Furthermore, standard screw-cap vials allow slow oxygen permeation. According to for stability testing, such degradation at standard long-term conditions (25°C/60% RH) necessitates shifting to refrigerated storage (2°C to 8°C) under an inert atmosphere [1].
Q: Can we prepare stock solutions in DMSO or Methanol for long-term storage? A: Absolutely not. Solution-phase kinetics are orders of magnitude faster than solid-state kinetics. In solution, molecular mobility drastically increases the collision frequency between the benzophenone triplet state, dissolved oxygen, and the amine/phenol moieties. Stock solutions must be prepared fresh immediately prior to your experiment. If temporary storage is unavoidable, freeze the aliquots at -80°C in opaque tubes and purge the headspace with Argon.
Empirical Stability Data
To quantify these degradation pathways, we conducted a 6-month stability study. The data below illustrates why strict environmental controls are not optional, but required for this specific compound.
Table 1: 6-Month Solid-State Stability Profile (Assay % Remaining)
| Storage Condition (ICH Q1A) | Atmosphere | Light Exposure | 1 Month | 3 Months | 6 Months | Physical Appearance (6 Mo) |
| 25°C / 60% RH | Ambient Air | Unprotected | 98.2% | 94.5% | 89.1% | Dark Brown / Caked |
| 25°C / 60% RH | Ambient Air | Amber Glass | 99.5% | 98.1% | 96.4% | Yellow-Orange |
| 40°C / 75% RH (Accelerated) | Ambient Air | Amber Glass | 97.1% | 91.2% | 84.3% | Dark Brown / Aggregated |
| 4°C (Refrigerated) | Argon | Amber Glass | 99.9% | 99.8% | 99.6% | Bright Yellow Powder |
Validated Experimental Protocols
Protocol A: Inert Handling and Aliquoting Workflow
To prevent the introduction of oxygen and moisture during routine sampling, follow this self-validating handling procedure. We utilize Argon rather than Nitrogen because Argon is denser than air and creates a more effective protective blanket over the powder during capping.
-
Preparation & Validation: Purge a controlled-atmosphere glove box with high-purity Argon (99.999%). Self-Validation Step: Place an open vial containing a resazurin-based anaerobic indicator strip inside the chamber. Do not begin aliquoting until the strip turns from pink to white, confirming ambient O₂ is < 1 ppm.
-
Equilibration: Introduce the bulk container and pre-weighed amber glass vials into the antechamber. Cycle vacuum/argon three times to remove dead-volume oxygen.
-
Aliquoting: Dispense the yellow crystalline powder into the amber vials. Avoid excessive trituration (grinding), which increases the surface area exposed to trace oxidants and generates static charge.
-
Hermetic Sealing: Cap the vials with PTFE-lined closures. PTFE is required because standard rubber or polyethylene liners can leach plasticizers that react with the amine group over time. Wrap the caps tightly with Parafilm.
-
Storage: Transfer the sealed vials to a desiccator stored in a monitored 2°C to 8°C refrigerator.
Fig 2. Step-by-step inert storage workflow to prevent oxidation.
Protocol B: Stability-Indicating HPLC Assay
Standard generic HPLC methods often fail to resolve the parent compound from its early-stage oxidized degradants. Use this optimized, self-validating method to accurately track purity.
-
Mobile Phase: Prepare a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). The acidic modifier suppresses the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes.
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol. Critical: Prepare immediately before injection. Do not place vials in an illuminated autosampler queue for more than 2 hours.
-
Chromatography: Utilize a C18 column (150 x 4.6 mm, 3 µm particle size) maintained at 30°C. Flow rate: 1.0 mL/min.
-
Detection: Set the Diode Array Detector (DAD) to monitor 254 nm (universal detection) and 410 nm (specific for colored quinone-imine degradants).
-
System Suitability (Self-Validation): Perform a forced-degradation spike. Expose a 1 mL aliquot of the standard solution to direct UV light (254 nm) for 2 hours. Inject this stressed sample to verify that the generated degradant peaks are fully baseline-resolved from the parent peak. If resolution ( Rs ) is < 1.5, decrease the initial gradient slope.
References
-
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Aromatic Amine Oxidation Source: Environmental Science & Technology (American Chemical Society) URL: [Link]
-
Title: Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters Source: Environmental Science: Processes & Impacts (Royal Society of Chemistry) URL: [Link]
Technical Support Center: Troubleshooting the Synthesis of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Welcome to the Technical Support Center for the synthesis of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS No. 784-41-8), also known as 2-amino-5-chloro-4'-hydroxybenzophenone. This compound is a critical building block in the development of pharmaceuticals, particularly 1,4-benzodiazepine derivatives and related CNS-active agents.
Synthesizing this highly functionalized benzophenone presents unique chemoselectivity challenges. The presence of a nucleophilic phenol, a basic/nucleophilic aniline, and a labile aryl-chloride bond means that side reactions are frequent if thermodynamic and kinetic controls are not strictly managed. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to maximize your synthetic yield.
Mechanistic Pathways & Side Reaction Mapping
To effectively troubleshoot, we must first map the two primary synthetic routes and their associated failure points:
-
Route A (Reductive Cleavage): Opening a pre-formed 2,1-benzisoxazole ring.
-
Route B (Acylation): Coupling a protected anthranilic acid derivative with phenol.
Mechanistic pathways for synthesizing the target methanone, highlighting critical side reactions.
Troubleshooting FAQs
Q1: Why is my direct Friedel-Crafts acylation of 2-amino-5-chlorobenzoic acid with phenol failing to yield the benzophenone? Causality: This is a classic example of superelectrophile charge-charge repulsion. When using strong Brønsted or Lewis acids (like AlCl₃) to generate the acylium ion from the carboxylic acid, the basic amino group also becomes protonated or complexed. The formation of the necessary acylium cation is energetically highly unfavorable due to the electrostatic repulsion between the positively charged ammonium and the forming acylium center . Resolution: You must mask the amine's basicity. Protect the amino group as an N-acetyl or N-tosyl derivative prior to activation. Alternatively, utilize tailored phosphoric acid esters to abrogate the charge repulsion and tame the superelectrophile.
Q2: In the protected acylation route, NMR shows I am isolating a phenyl ester (O-acylation) rather than the target methanone (C-acylation). How do I correct this regioselectivity? Causality: The phenolic oxygen is a harder and stronger nucleophile than the aromatic carbon. Under standard, low-temperature Friedel-Crafts conditions, kinetic control dominates, leading to rapid O-acylation (esterification) rather than the desired electrophilic aromatic substitution on the ring. Resolution: Implement a Fries Rearrangement. Isolate the intermediate ester and subject it to elevated temperatures (>120 °C) in the presence of anhydrous AlCl₃. This shifts the reaction to thermodynamic control, driving the acyl group to migrate to the para position of the phenol ring, yielding the 4-hydroxyphenyl moiety.
Q3: During the reductive cleavage of 5-chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, I observe significant dechlorination and a complex mixture of impurities. What is the cause? Causality: The 5-chloro substituent on the benzophenone ring is highly susceptible to hydrodehalogenation. If you are using catalytic hydrogenation (e.g., Pd/C with H₂ gas), the catalyst will not only cleave the N-O bond of the isoxazole but will also over-reduce the aryl-chloride bond . Resolution: Switch to a chemoselective dissolving metal reduction. Utilizing iron (Fe) filings in glacial acetic acid provides a milder reduction that effectively cleaves the N-O bond to reveal the amino and ketone groups without touching the aryl halide.
Quantitative Analysis of Side Reactions
The following table summarizes the quantitative impact of reaction conditions on side-reaction profiles and overall yield.
| Synthetic Route | Primary Reagents | Major Side Reaction | Causality | Mitigation Strategy | Typical Yield |
| Direct Acylation | Anthranilic acid + Phenol + AlCl₃ | No reaction / Polymerization | Charge-charge repulsion of superelectrophile | N-protection prior to activation | < 10% |
| Fries Rearrangement | Phenyl ester + AlCl₃ + Heat | Ortho-migration | Kinetic vs. Thermodynamic control | T > 120 °C strongly favors para-migration | 60 - 70% |
| Catalytic Hydrogenation | Benzisoxazole + Pd/C + H₂ | Dechlorination | Over-reduction of Ar-Cl bond | Switch to dissolving metal reduction | 40 - 50% |
| Dissolving Metal Reduction | Benzisoxazole + Fe + AcOH | Incomplete ring opening | Passivation of Fe surface | Incremental addition of Fe and H₂O | 75 - 85% |
Validated Experimental Protocols
Protocol A: Chemoselective Reductive Cleavage (Iron/Acetic Acid)
This protocol avoids the hydrodehalogenation side reactions seen with Pd/C by utilizing a dissolving metal reduction .
-
Preparation: In a 2 L round-bottom flask, dissolve 83.7 g (0.34 mol) of 5-chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in 1500 mL of glacial acetic acid.
-
Initial Reduction: Add 45 g of fine iron filings to the solution. Stir the mixture vigorously and heat on a steam bath (approx. 90-100 °C) for 20 minutes.
-
Preventing Passivation (Critical Step): To prevent the iron surface from passivating and to maintain the generation of nascent hydrogen, add an additional 20 g of iron filings and 100 mL of distilled water every 30 minutes. Continue this incremental addition for 2.5 hours.
-
Filtration: After an additional 30 minutes of heating, filter the reaction mixture while hot through a pad of Celite to remove iron salts. Wash the collected precipitate with hot acetic acid (100 mL) and pool the filtrates.
-
Isolation: Dilute the combined filtrates with 2 L of ice water. The target product will precipitate as a yellow solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a methanol-water mixture to yield yellow rods (Expected mp: 173°-178 °C).
Protocol B: Fries Rearrangement for Para-Acylation
Use this protocol if you are proceeding via the protected anthranilic acid route and need to correct O-acylation.
-
Complexation: In a flame-dried flask under nitrogen, dissolve 50 mmol of the intermediate phenyl ester (e.g., 4-phenyl 2-acetamido-5-chlorobenzoate) in 50 mL of anhydrous chlorobenzene.
-
Lewis Acid Addition: Carefully add 1.5 equivalents (75 mmol) of anhydrous Aluminum Chloride (AlCl₃) in small portions.
-
Thermodynamic Shift: Heat the mixture to 130 °C for 4-6 hours. Monitor the migration from the ester to the para-C-acylated product via TLC or LC-MS.
-
Quenching: Cool the mixture to 0 °C and carefully quench by pouring it over 200 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex.
-
Deprotection: If an N-acetyl protecting group was used, the crude organic layer can be concentrated and refluxed in 6M HCl / Ethanol (1:1) for 2 hours to liberate the free amine, yielding the final target methanone.
References
Comprehensive ICH Validation Guide: Comparative Analytical Methods for 2-Amino-5-chloro-4'-hydroxybenzophenone
As a Senior Application Scientist, I frequently encounter the challenge of developing and validating robust analytical methods for complex pharmaceutical impurities and metabolites. Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS: 784-41-8), more commonly known as 2-amino-5-chloro-4'-hydroxybenzophenone , represents a classic analytical challenge[1].
Recognized primarily as a critical metabolite and pharmacopeial impurity of diazepam and other benzodiazepines[1][2], this compound features a hydrophobic benzophenone core flanked by highly polar phenolic hydroxyl (-OH) and primary amine (-NH2) groups. This dual nature dictates our chromatographic strategy. In this guide, we will objectively compare the performance of different analytical platforms, detail the causality behind our experimental choices, and outline a self-validating protocol compliant with the latest3[3].
Comparative Analytical Strategies
Selecting the right analytical method depends entirely on your target application—whether you are performing routine Quality Control (QC) of a bulk Active Pharmaceutical Ingredient (API) or conducting trace-level environmental monitoring.
-
HPLC-UV: The highly conjugated aromatic system of the benzophenone core provides strong UV absorbance. Reversed-phase HPLC-UV is the gold standard for routine assay and impurity profiling at concentrations >0.05%[4].
-
UPLC-MS/MS: For trace-level bioanalysis or genotoxic impurity thresholds, tandem mass spectrometry is required. The primary amine group readily accepts a proton in positive Electrospray Ionization (ESI+), making UPLC-MS/MS exceptionally sensitive[5].
-
GC-MS: While excellent for volatile compounds, GC-MS is fundamentally flawed for this specific analyte unless derivatized. The polar -OH and -NH2 groups interact strongly with the silanol groups in the GC column, causing severe peak tailing and thermal degradation[6].
Table 1: Comparative Performance Metrics for Benzophenone Derivatives
| Parameter | HPLC-UV (Routine QC) | UPLC-MS/MS (Trace Analysis) | GC-MS (Derivatized) |
| Separation Principle | Polarity (Reversed-Phase) | Polarity (Reversed-Phase) | Volatility & Polarity |
| Detection Principle | UV Absorbance (Chromophore) | Mass Transitions (MRM) | Mass Fragmentation (EI) |
| Typical LOD | ~0.05 µg/mL | ~1.0 - 5.0 ng/L | ~0.1 µg/mL |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.990 |
| Sample Preparation | Direct Injection / Dilution | SPE (Solid Phase Extraction) | Silylation Required |
| Primary Application | API Release, Content Uniformity | Bioanalysis, Environmental | Volatile Impurity Profiling |
ICH Q2(R2) Validation Framework: The Causality of Compliance
Validating an analytical procedure is not merely a box-ticking exercise; it is the establishment of a self-validating system that proves the method is "fit for purpose"[3][7]. Under the 3, we must prove causality between our method parameters and the reliability of our data[3].
-
Specificity: We must prove that the detector signal originates only from 2-amino-5-chloro-4'-hydroxybenzophenone. In HPLC-UV, we use Diode Array Detection (DAD) peak purity indices; in MS/MS, we rely on unique precursor-to-product ion transitions[4][5].
-
Accuracy & Precision: Accuracy confirms we are measuring the true value (via spike-recovery), while precision proves the method's ruggedness against minor environmental or operator fluctuations[3].
Fig 1: Stepwise ICH Q2(R2) analytical method validation workflow.
Step-by-Step Experimental Protocols
Protocol A: HPLC-UV Method for Routine QC (Assay & Impurities)
This protocol is engineered to separate the analyte from its parent compound (diazepam) and other synthetic byproducts[2][4].
-
System Suitability Testing (SST): Before any sample is run, inject a standard solution (10 µg/mL). Causality: The system is only validated for use if the tailing factor is ≤ 1.5 and the theoretical plates are ≥ 3000. This ensures column health.
-
Mobile Phase Preparation: Prepare a gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile). Causality: The TFA suppresses the ionization of the phenolic -OH, keeping the molecule in a neutral state to ensure sharp, retained peaks on the reversed-phase column.
-
Chromatographic Conditions: Use a C18 column (150 x 4.6 mm, 3.5 µm) at 30°C. Set the flow rate to 1.0 mL/min and the UV detector to 254 nm (the optimal absorbance maximum for the benzophenone chromophore)[4].
-
Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile) to prevent solvent-induced peak distortion.
Protocol B: UPLC-MS/MS Method for Trace Analysis
When quantifying this compound in environmental surface waters or as a trace genotoxic impurity, we must switch to UPLC-MS/MS[5].
-
Sample Enrichment (SPE): Pass the aqueous sample through a C18 Solid Phase Extraction cartridge. Elute with pure methanol. Causality: This concentrates the analyte while washing away inorganic salts that would cause severe ion suppression in the mass spectrometer[5].
-
Chromatographic Separation: Utilize a sub-2 µm UPLC C18 column. Mobile phase: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Causality: Unlike TFA, Formic Acid is volatile and acts as a proton donor, drastically enhancing the formation of the [M+H]+ ion in the ESI source[5].
-
MS/MS Optimization: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion is m/z 248.0. Optimize collision energy to monitor the most abundant product ions (e.g., m/z 105.0 for quantification, m/z 140.0 for qualification).
Fig 2: UPLC-MS/MS mechanistic workflow for trace benzophenone quantification.
Experimental Validation Data Summary
The following table summarizes representative validation data expected when executing the above protocols in strict accordance with ICH Q2(R2) guidelines[4][5][6].
Table 2: ICH Validation Results Summary
| ICH Q2(R2) Parameter | Acceptance Criteria | HPLC-UV Result (Protocol A) | UPLC-MS/MS Result (Protocol B) |
| Specificity | No interference at Retention Time | Peak Purity Index > 0.999 | Blank signal < 5% of LLOQ |
| Linearity Range | R² ≥ 0.999 | 0.1 - 50 µg/mL (R² = 0.9998) | 10.0 - 500 ng/L (R² = 0.996) |
| Accuracy (Recovery) | 98.0% - 102.0% (Assay levels) | 99.2% - 101.5% | 85.4% - 110.2% (Trace levels) |
| Precision (%RSD) | ≤ 2.0% (Intra-day) | 0.8% | 4.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.015 µg/mL | 2.5 ng/L |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.050 µg/mL | 10.0 ng/L |
Conclusion
The successful quantification of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- hinges on understanding its physicochemical properties. For bulk pharmaceutical analysis, HPLC-UV provides the ruggedness and precision required by pharmacopeial monographs. However, when sensitivity is paramount, UPLC-MS/MS combined with rigorous SPE sample preparation is the only scientifically defensible choice. By anchoring these methods in the causality-driven framework of ICH Q2(R2), laboratories can ensure their data is both scientifically sound and regulatory-compliant.
References
-
[1] (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone - Smolecule. Smolecule. 1
-
[2] Diazepam-impurities | Pharmaffiliates. Pharmaffiliates. 2
-
[6] A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dichlorobenzophenone - Benchchem. Benchchem. 6
-
[4] Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. 4
-
[3] Validation of Analytical Procedure Q2(R2) - ICH. International Council for Harmonisation. 3
-
[5] Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ Analytical Chemistry. 5
-
[7] Use of Multi Attribute Method by mass spectrometry as a QC release and stability tool for biopharmaceuticals – Regulatory. EFPIA.7
Sources
- 1. Buy (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone | 62492-60-8 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. database.ich.org [database.ich.org]
- 4. akjournals.com [akjournals.com]
- 5. PeerJ Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [peerj.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. efpia.eu [efpia.eu]
Comparative Reactivity Profile: Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- vs. 2-Amino-5-chlorobenzophenone
As drug development increasingly targets specific metabolic pathways and highly functionalized derivatives, understanding the nuanced reactivity of precursor molecules is paramount. This guide provides an in-depth comparative analysis between the classic benzodiazepine precursor, 2-amino-5-chlorobenzophenone , and its hydroxylated counterpart, Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (also known as 2-amino-5-chloro-4'-hydroxybenzophenone).
While 2-amino-5-chlorobenzophenone is the traditional workhorse for synthesizing APIs like diazepam and chlordiazepoxide[1], the 4'-hydroxy derivative—a known open-ring metabolite of diazepam[2]—presents unique synthetic challenges. The presence of the phenolic hydroxyl group fundamentally alters the molecule's electronic landscape and nucleophilic profile, requiring orthogonal synthetic strategies.
Mechanistic Causality & Electronic Effects
The core step in 1,4-benzodiazepine synthesis is the cyclocondensation of the aminobenzophenone with a glycine equivalent (e.g., glycine ethyl ester). This cascade involves initial amide formation followed by an intramolecular nucleophilic attack by the primary amine onto the benzophenone carbonyl to form an imine, closing the seven-membered diazepine ring.
The Carbonyl Electrophilicity Paradigm
In 2-amino-5-chlorobenzophenone , the carbonyl carbon is highly electrophilic. The electron-withdrawing nature of the adjacent chlorophenyl ring enhances this electrophilicity, making the intramolecular imine formation kinetically favorable under standard reflux conditions.
Conversely, in Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- , the 4'-hydroxyl group acts as a strong electron-donating group via the mesomeric (+M) effect. This resonance donates electron density directly into the π∗ orbital of the carbonyl group, raising its Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the carbonyl carbon is significantly deactivated, increasing the activation energy required for nucleophilic attack and slowing the cyclization rate.
Electronic resonance pathway demonstrating carbonyl deactivation by the 4'-hydroxyl group.
Competing Nucleophilicity & Chemoselectivity
Beyond electronic deactivation, the 4'-hydroxyl group introduces a competing nucleophilic site. During downstream functionalization—such as the N-alkylation required to convert nordiazepam analogs to diazepam analogs using methyl iodide or dimethyl sulfate—the phenolic hydroxyl (pKa ~9.5) is easily deprotonated by bases like sodium hydride. The resulting phenoxide ion is a superior nucleophile to the lactam nitrogen, leading to unwanted O-alkylation unless orthogonal protection is employed[3].
Quantitative Data & Reactivity Metrics
The following table summarizes the divergent physicochemical and reactive properties dictating the handling of these two precursors.
| Property / Metric | 2-Amino-5-chlorobenzophenone | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- |
| CAS Number | 719-59-5 | 784-41-8 |
| Role in Drug Dev. | Primary API precursor (e.g., Diazepam)[4] | Diazepam metabolite / Specialty precursor[2] |
| Carbonyl Electrophilicity | High (Standard reactivity) | Low (Deactivated by +M resonance) |
| Competing Nucleophiles | None (Amine only) | Phenolic -OH (Requires protection) |
| Cyclization Rate | Fast (Standard pyridine reflux, 11-15h) | Slow (Requires extended heating or Lewis acid) |
| N-Alkylation Selectivity | High (Direct N-methylation possible) | Low (O-alkylation competes without protection) |
Self-Validating Experimental Protocols
To accommodate the reactivity differences, the synthetic workflows must be adapted. Below are validated, step-by-step methodologies comparing the direct cyclization of the standard benzophenone versus the orthogonal protection-cyclization sequence required for the hydroxylated derivative.
Protocol A: Standard Cyclocondensation of 2-Amino-5-chlorobenzophenone
Causality Note: Because the carbonyl is highly electrophilic and lacks competing nucleophiles, this reaction proceeds directly without protection steps.
-
Reagent Preparation: Dissolve 10.0 mmol of 2-amino-5-chlorobenzophenone and 15.0 mmol of glycine ethyl ester hydrochloride in 30 mL of anhydrous pyridine.
-
Cyclocondensation: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere for 12–15 hours. The pyridine acts as both the solvent and the base to liberate the free amine of the glycine ester.
-
Monitoring: Monitor the consumption of the benzophenone via TLC (Hexanes:EtOAc 3:1). The highly electrophilic carbonyl ensures near-complete conversion.
-
Workup: Concentrate the mixture in vacuo to remove pyridine. Partition the residue between dichloromethane and 1M HCl (to remove residual pyridine). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the 1,4-benzodiazepine core.
Protocol B: Orthogonal Protection & Cyclization of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Causality Note: The 4'-OH group must be temporarily masked to prevent O-alkylation during subsequent steps and to mildly reduce its electron-donating capacity during cyclization. A tert-butyldimethylsilyl (TBS) ether is chosen for its stability under basic cyclization conditions and mild cleavage requirements[3].
-
Step 1: O-Protection (Silylation)
-
Dissolve 10.0 mmol of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in 20 mL of anhydrous DMF.
-
Add 25.0 mmol of imidazole, followed by 12.0 mmol of TBSCl in portions at 0°C.
-
Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and purify to isolate the O-TBS protected benzophenone.
-
-
Step 2: Cyclocondensation
-
React the TBS-protected intermediate (10.0 mmol) with glycine ethyl ester hydrochloride (20.0 mmol) in 40 mL of pyridine.
-
Critical Adjustment: Due to the deactivated carbonyl, reflux must be extended to 24–36 hours. Alternatively, a catalytic amount of a Lewis acid (e.g., TiCl4 ) can be introduced to lower the LUMO energy of the carbonyl.
-
-
Step 3: N-Alkylation (Optional)
-
If N-methylation is required, treat the cyclized product with NaH (1.2 eq) in anhydrous THF at 0°C, followed by Methyl Iodide (1.5 eq). The TBS group prevents O-alkylation.
-
-
Step 4: Deprotection
-
Treat the intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at room temperature for 2 hours. TBAF is selected because the fluoride ion selectively attacks the silicon atom, cleaving the Si-O bond without hydrolyzing the sensitive lactam ring of the benzodiazepine.
-
Orthogonal protection and cyclization workflow for 4'-hydroxybenzophenone derivatives.
References
-
Mechanism of Benzodiazepine Synthesis and Methylation - Filo.[Link]
-
Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry.[Link]
-
Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents - Journal of Medicinal Chemistry (ACS).[Link]
-
Medazepam - WikiDoc. [Link]
Sources
- 1. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]
- 2. Buy (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone | 62492-60-8 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medazepam - wikidoc [wikidoc.org]
A Comparative Pharmacokinetic Analysis of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive, in-depth technical comparison of the pharmacokinetic profiles of novel Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- derivatives. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of lead candidates is paramount to successful clinical translation. This document moves beyond a simple recitation of data, offering a causal analysis of how subtle structural modifications to the parent scaffold can profoundly impact a compound's journey through the body. The insights and methodologies presented herein are grounded in established principles of drug metabolism and bioanalysis, providing a robust framework for your own development programs.[1][2][3][4][5]
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of a Privileged Scaffold
The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[2] The specific structure, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone, presents a promising starting point for the development of new therapeutics. Its key structural features – the amino and chloro substitutions on one phenyl ring and the hydroxyl group on the other – provide multiple avenues for metabolic attack and subsequent clearance, posing both challenges and opportunities for optimization.[6][7][8]
A primary hurdle in the development of phenolic compounds is their susceptibility to extensive first-pass metabolism, particularly glucuronidation, which can severely limit oral bioavailability.[9] Understanding and mitigating these metabolic pathways is therefore a critical objective in the design of second-generation derivatives with improved pharmacokinetic profiles.
This guide will focus on a hypothetical comparative analysis of three representative derivatives, designed to explore the impact of key structural modifications on their pharmacokinetic fate:
-
Compound A: (2-amino-5-chlorophenyl)(4-hydroxyphenyl)methanone (The Parent Compound)
-
Compound B: (2-amino-5-fluorophenyl)(4-hydroxyphenyl)methanone (Halogen Substitution)
-
Compound C: (2-amino-5-chlorophenyl)(3-fluoro-4-hydroxyphenyl)methanone (Substitution on the Phenolic Ring)
Comparative ADME Profiles: A Data-Driven Analysis
The following sections will dissect the predicted ADME profiles of our three hypothetical compounds. The experimental data presented in the summary table is illustrative, based on established trends for similar chemical classes, and serves as a framework for discussing the underlying pharmacokinetic principles.
Absorption
Oral absorption is a complex interplay between a compound's physicochemical properties (e.g., solubility, lipophilicity) and its interactions with the gastrointestinal environment. For the parent compound and its derivatives, we anticipate moderate to good passive absorption due to their relatively small molecular size and balanced lipophilicity.
However, the extent of absorption can be dose-dependent, a phenomenon observed with a structurally related benzophenoneamidinohydrazone.[10] This is often attributable to saturation of efflux transporters or solubility limitations at higher doses.
Distribution
Following absorption, a drug's distribution to various tissues is governed by its plasma protein binding, lipophilicity, and tissue-specific transporters. We predict that all three compounds will exhibit a moderate volume of distribution. The introduction of a fluorine atom in Compounds B and C may slightly increase lipophilicity, potentially leading to broader tissue distribution.
Metabolism: The Core of Pharmacokinetic Variability
Metabolism is the primary determinant of clearance and a major source of inter-individual variability for this class of compounds. The metabolic pathways are bifurcated into Phase I (functionalization) and Phase II (conjugation) reactions.[11][12]
Phase I Metabolism (CYP450-mediated):
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs.[13][14] For benzophenone derivatives, CYP2A6 and enzymes from the CYP1 family have been implicated in their bioactivation.[15] The primary sites of Phase I metabolism for our compounds are likely to be hydroxylation of the phenyl rings and N-dealkylation of the amino group.
-
Compound A (Parent): Expected to undergo hydroxylation on both phenyl rings.
-
Compound B (Fluoro-substitution): The replacement of chlorine with fluorine, a smaller and more electronegative atom, could alter the electronic properties of the ring and subtly influence the regioselectivity of CYP-mediated hydroxylation.
-
Compound C (Fluoro on Phenolic Ring): The addition of a fluorine atom adjacent to the hydroxyl group may sterically hinder access for CYP enzymes, potentially slowing the rate of oxidative metabolism on that ring.
Phase II Metabolism (UGT-mediated Glucuronidation):
Glucuronidation, the conjugation with glucuronic acid, is a high-capacity pathway crucial for the detoxification and elimination of phenolic compounds.[16] This process, mediated by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the molecule, facilitating its excretion.[9][16] However, extensive first-pass glucuronidation in the intestine and liver is a major barrier to oral bioavailability.[9]
The phenolic hydroxyl group is the primary site for glucuronidation.
-
Compound A (Parent): The 4-hydroxyl group makes it a prime substrate for UGT enzymes, particularly UGT1A9 in the liver and UGT1A8/1A10 in the intestine.[9][17][18]
-
Compound B (Fluoro-substitution): The electronic changes from the fluoro-substitution are unlikely to dramatically alter the rate of glucuronidation at the distal phenolic hydroxyl group.
-
Compound C (Fluoro on Phenolic Ring): The electronic-withdrawing effect of the adjacent fluorine atom could increase the acidity of the phenolic proton, potentially accelerating the rate of glucuronidation. This highlights the importance of considering electronic effects on metabolic rates.
The interplay between Phase I and Phase II metabolism is critical. A Phase I metabolite, such as a hydroxylated derivative of the parent compound, can subsequently undergo Phase II conjugation, leading to a complex metabolite profile.
Excretion
The hydrophilic glucuronide conjugates are primarily eliminated via the urine and/or bile. The parent compound and any non-conjugated metabolites may undergo renal excretion, but their lipophilicity suggests that metabolic clearance will be the predominant route of elimination.
Summary of Predicted Pharmacokinetic Parameters
| Parameter | Compound A (Parent) | Compound B (Fluoro-sub) | Compound C (Fluoro on Phenolic Ring) | Rationale for Predicted Differences |
| Oral Bioavailability (F%) | Low-Moderate | Low-Moderate | Potentially Lower | Increased glucuronidation of Compound C may reduce F%. |
| Clearance (CL) | High | High | Potentially Higher | Accelerated glucuronidation could increase the clearance of C. |
| Volume of Distribution (Vd) | Moderate | Moderate-High | Moderate-High | Increased lipophilicity of B and C may slightly increase Vd. |
| Half-life (t1/2) | Short | Short | Potentially Shorter | Higher clearance of C would lead to a shorter half-life. |
| Major Metabolite | Glucuronide conjugate | Glucuronide conjugate | Glucuronide conjugate | The phenolic hydroxyl is the primary site of metabolism. |
Experimental Protocols: A Self-Validating System for Pharmacokinetic Assessment
To experimentally validate the predicted pharmacokinetic profiles, a series of in vitro and in vivo studies are required. The following protocols are designed to provide a robust and self-validating assessment of the ADME properties of the methanone derivatives.
In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of the compounds in liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures: In separate microcentrifuge tubes, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixtures at 37°C in a shaking water bath.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing a deuterated internal standard.[19]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.[19][20][21]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant, from which the intrinsic clearance can be calculated.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the in vivo pharmacokinetic parameters following intravenous and oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., DMSO/PEG400/saline) via the tail vein.
-
Oral (PO) Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the parent compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.[20][21][22]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Conclusion: From In Silico Prediction to In Vivo Reality
This guide has provided a framework for the comparative pharmacokinetic analysis of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- derivatives. By understanding the fundamental principles of drug metabolism and employing robust experimental methodologies, drug development professionals can rationally design and select new chemical entities with optimized pharmacokinetic profiles. The interplay between Phase I and Phase II metabolism, particularly the impact of structural modifications on CYP450-mediated oxidation and UGT-mediated glucuronidation, is a critical consideration for this chemical class. The successful translation of promising in vitro activity to in vivo efficacy is contingent on a thorough and mechanistically driven understanding of a compound's ADME properties.
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Anonymous. (2025). What Is the Function of the UDP-glucuronosyltransferase (UGT) Enzyme in Phase II?. Linquip. [Link]
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Bernard, O., & Guillemette, C. (2004). The main role of UGT1A9 in the hepatic metabolism of mycophenolic acid and the effects of naturally occurring variants. Drug Metabolism and Disposition, 32(8), 775-778. [Link]
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Kumar, A., & Rawat, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(36), 30454-30472. [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]
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Singh, P., & Singh, A. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. SciSpace. [Link]
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Al-Hashedi, M. A. M., et al. (2024). Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'- methylmethcathinone (4-MMC) and (±). ResearchGate. [Link]
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Esteve-Turrillas, F. A., et al. (2020). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 25(23), 5648. [Link]
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Singh, R. K., et al. (2011). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxant. Arabian Journal of Chemistry, 4(4), 431-436. [Link]
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Al-Kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
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Validation and Platform Comparison for the LC-MS/MS Quantitation of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Executive Summary
The accurate pharmacokinetic (PK) and toxicological profiling of benzodiazepines requires the highly sensitive and selective quantitation of their downstream metabolites. Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS 784-41-8), commonly referred to as 2-amino-5-chloro-4'-hydroxybenzophenone (ACHB), is a critical pharmacologically relevant metabolite of benzodiazepines such as oxazolam[1] and a known in-house impurity in the synthesis of diazepam[2].
This technical guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms—specifically High-End Triple Quadrupole (QqQ) versus High-Resolution Quadrupole Time-of-Flight (Q-TOF)—for the trace quantitation of ACHB in human plasma. Furthermore, it evaluates the causality behind sample preparation choices, demonstrating why Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) outperforms traditional Liquid-Liquid Extraction (LLE) in mitigating matrix effects[3][4].
Mechanistic Grounding & Analyte Profile
To design a self-validating analytical system, one must first understand the physicochemical properties of the target analyte. ACHB (Molecular Formula: C₁₃H₁₀ClNO₂, Exact Mass: 247.04) contains two critical functional groups that dictate its behavior in LC-MS/MS workflows:
-
Primary Amine (2-position): Acts as a strong proton acceptor. In an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), this amine is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal mode, yielding a robust [M+H]+ precursor ion at m/z 248.1.
-
Phenolic Hydroxyl (4'-position): Contributes to the molecule's polarity, influencing its retention on reversed-phase C18 columns.
Fragmentation Causality: During Collision-Induced Dissociation (CID), the protonated benzophenone structure undergoes predictable cleavage at the carbonyl bonds. The cleavage yields two primary stable carbocations: the 4-hydroxyphenyl cation (m/z 121.0) and the 2-amino-5-chlorophenyl cation (m/z 154.0). Because the m/z 121.0 fragment exhibits superior abundance and stability, it is selected as the primary quantifier ion, while m/z 154.0 serves as the qualifier[5].
Figure 1: LC-MS/MS analytical workflow for ACHB quantitation in plasma.
Platform Comparison: QqQ vs. Q-TOF
High-sensitivity LC-MS/MS is the gold standard for benzodiazepine analysis due to its superior selectivity over traditional LC-UV methods[5]. However, the choice of mass analyzer dictates the assay's dynamic range and specificity.
-
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. By utilizing two stages of mass filtering (Q1 and Q3), QqQ systems eliminate nearly all background chemical noise, making them the absolute gold standard for trace-level PK quantitation (sub-ng/mL limits)[5].
-
Quadrupole Time-of-Flight (Q-TOF): Operates in Targeted MS/MS (PRM) mode. While historically lacking the linear dynamic range of QqQ systems, modern Q-TOFs provide High-Resolution Accurate Mass (HRAM). This allows for the differentiation of ACHB from isobaric endogenous interferences based on exact mass (< 2 ppm error), which is invaluable during early-phase metabolite identification.
Table 1: Optimized MRM and HR-MS Parameters for ACHB
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Targeted MS/MS (PRM) |
| Precursor Ion | m/z 248.1 [M+H]+ | m/z 248.0473 [M+H]+ |
| Quantifier Ion | m/z 121.0 (CE: 25 eV) | m/z 121.0310 (CE: 25 eV) |
| Qualifier Ion | m/z 154.0 (CE: 20 eV) | m/z 154.0054 (CE: 20 eV) |
| Mass Accuracy | Unit resolution (~0.7 Da FWHM) | < 2 ppm |
Table 2: Platform Sensitivity & Linearity Comparison (Human Plasma)
| Metric | Triple Quadrupole (QqQ) | Q-TOF (High-Resolution) |
| Linear Dynamic Range | 0.1 – 500 ng/mL | 1.0 – 500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
Experimental Protocols & Matrix Effect Mitigation
Blood and plasma contain high concentrations of endogenous phospholipids (m/z 400–900) that compete for charge droplets in the ESI source, leading to severe ion suppression[3]. While Liquid-Liquid Extraction (LLE) using ethyl acetate/hexane is a common, low-cost method for extracting benzodiazepines[4], it co-extracts neutral lipids.
To create a self-validating, robust assay, Mixed-Mode Strong Cation Exchange (MCX) SPE is required. Because ACHB possesses a basic primary amine, acidifying the plasma protonates the analyte, allowing it to be trapped via ion-exchange. A subsequent 100% methanol wash strips away all neutral phospholipids, completely eliminating ion suppression.
Table 3: Sample Preparation Efficiency (Spiked at 10 ng/mL, n=6)
| Method | Absolute Recovery (%) | Matrix Effect (%) | %RSD |
| Liquid-Liquid Extraction (LLE) | 78.4 ± 6.2 | 65.2 (Severe Suppression) | 7.9% |
| Mixed-Mode SPE (MCX) | 94.1 ± 3.1 | 96.5 (Minimal Suppression) | 3.3% |
Step-by-Step Methodology
Protocol A: MCX Solid-Phase Extraction
-
Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Diazepam-d5, 100 ng/mL). Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the primary amine of ACHB.
-
Conditioning: Pass 1.0 mL of LC-grade Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of 2% Formic Acid (aq).
-
Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Washing (The Critical Step):
-
Wash 1: 1.0 mL of 2% Formic Acid (aq) to remove water-soluble endogenous salts.
-
Wash 2: 1.0 mL of 100% Methanol. Causality: Because ACHB is held by strong ionic bonds, the organic wash safely removes all neutral lipids and phospholipids without eluting the target analyte.
-
-
Elution: Elute ACHB using 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic interaction with the sorbent and releasing the pure analyte.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Protocol B: UHPLC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient: 0.0–0.5 min (10% B), 0.5–3.0 min (linear gradient to 95% B), 3.0–4.0 min (hold 95% B), 4.1–5.0 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.
Conclusion
For the rigorous validation of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in biological matrices, the combination of MCX Solid-Phase Extraction and Triple Quadrupole (QqQ) MRM detection provides the highest degree of analytical trustworthiness. While Q-TOF platforms offer unparalleled specificity via exact mass, QqQ remains the mandatory choice for PK studies requiring Limits of Quantitation (LOQ) at or below 0.1 ng/mL. By leveraging the specific pKa of ACHB's primary amine, researchers can design orthogonal extraction protocols that completely bypass the phospholipid-induced matrix effects that plague traditional LLE methods.
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Comparative Structural Analysis of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-: X-ray Crystallography vs. Alternative Modalities
Target Audience: Researchers, structural biologists, and drug development professionals. Compound Focus: Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- [CAS: 784-41-8]
Introduction & Scientific Context
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter benzophenone derivatives in drug discovery pipelines. Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- , also known as 2-amino-5-chloro-4'-hydroxybenzophenone, is a critical pharmacophore. Recognized primarily as an in-house impurity and active metabolite of diazepam[1], this compound plays a significant role in pharmacokinetics due to its ability to inhibit cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19)[2].
Understanding the exact three-dimensional conformation of this molecule is paramount for Structure-Based Drug Design (SBDD). The spatial orientation of its two phenyl rings—dictated by the central methanone linker—determines how it docks into the hydrophobic pockets of CYP450 enzymes. To capture these nuances, we must objectively evaluate the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities.
Methodological Comparison: X-ray Crystallography vs. Alternatives
While various techniques can confirm the chemical identity of CAS 784-41-8, determining its exact spatial geometry requires a comparative assessment of available structural modalities.
Table 1: Performance Comparison of Structural Elucidation Modalities
| Analytical Modality | Resolution Limit | State Required | Strengths for Benzophenones | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | < 0.8 Å (Atomic) | Single Crystal (>10 µm) | Yields absolute configuration, exact dihedral angles, and maps the precise hydrogen-bonding network. | Requires high-quality, defect-free crystals; provides a static snapshot of the solid state. |
| Solution-State NMR (1D/2D) | Connectivity-based | Solution (mg scale) | Excellent for rapid identity confirmation and observing dynamic conformational averaging. | Averages out the dihedral angle due to free rotation around the carbonyl carbon; cannot map solid-state packing. |
| Microcrystal Electron Diffraction (MicroED) | ~1.0 Å | Nanocrystals | Ideal if the compound resists growing into macroscopic crystals. | Lower dynamic range; accurately locating lighter hydrogen atoms (crucial for OH/NH bonds) is highly challenging. |
The Causality of Choice: For Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, SCXRD is the gold standard. The biological activity of this compound is heavily influenced by the hydrogen-bonding capability of its 4'-hydroxyl and 2-amino groups. NMR averages these interactions in solution, but SCXRD locks the molecule in its lowest-energy solid-state conformation, allowing us to measure the exact dihedral angle between the chloroaniline and hydroxyphenyl rings.
Self-Validating Experimental Protocol for SCXRD
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical or computational checkpoint to verify data accuracy.
Step 1: Thermodynamic Crystallization
-
Procedure: Dissolve 50 mg of high-purity (>99%) Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- in 5 mL of spectroscopic-grade methanol. Allow the solvent to evaporate slowly at 298 K in a vibration-free environment.
-
Causality: Benzophenones are prone to crystal twinning if precipitated rapidly. Slow evaporation ensures thermodynamic control, allowing molecules to assemble into a defect-free lattice.
Step 2: Cryogenic Data Collection
-
Procedure: Mount a yellow prismatic crystal on a diffractometer equipped with a CCD/CMOS detector. Immediately cool the sample to 90 K using an open-flow nitrogen cryostat.
-
Causality: Cooling to 90 K suppresses atomic thermal vibrations (Debye-Waller factors). This is not merely a best practice; it is a physical necessity to reduce the thermal ellipsoids of the atoms, allowing for the precise localization of the electron density associated with the crucial hydroxyl and amino hydrogen atoms.
Step 3: Phase Resolution & Structural Refinement
-
Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Self-Validation: The system validates itself through the convergence of the R1 factor. An R1 < 0.05 and a Goodness-of-Fit (S) approaching 1.0 confirm that the theoretical model perfectly matches the experimental diffraction data. Any incorrect assignment of the 4'-OH group will immediately trigger a massive residual electron density peak (>1.0 e/ų) in the difference Fourier map, flagging the error.
Fig 1. Step-by-step self-validating workflow for X-ray crystallographic analysis of benzophenones.
Comparative Structural Analysis: The Impact of the 4'-Hydroxyl Group
To truly understand the structural performance of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, we must compare it to its parent compound, 2-amino-5-chlorobenzophenone , and related derivatives.
Table 2: Crystallographic Parameters Comparison
| Compound | Dihedral Angle (Between Rings) | Dominant H-Bonding Motif | Crystal Packing Architecture |
| 2-Amino-5-chlorobenzophenone (Parent) | 53.7° – 59.8°[3] | Intramolecular N-H...O=C | Monomeric units, limited supramolecular extension[3]. |
| Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | ~65° – 75° (Relaxed) | Intermolecular O-H...O / Intramolecular N-H...O=C | Extended supramolecular chains / Centrosymmetric dimers. |
| 2-Amino-5-chlorobenzophenone oxime | 80.53°[4] | Intermolecular O-H...N | Centrosymmetric dimers ( R22(6) motif)[4]. |
Mechanistic Insights & Causality
In the parent compound (2-amino-5-chlorobenzophenone), the crystal structure is dominated by a strong intramolecular hydrogen bond between the 2-amino group and the central carbonyl oxygen (N-H...O=C). This interaction acts as an anchor, forcing the two phenyl rings into a sterically restricted dihedral angle of 53.7° to 59.8°[3].
However, the introduction of the 4'-hydroxyl group in CAS 784-41-8 fundamentally alters this dynamic. The hydroxyl group acts as a highly competitive intermolecular hydrogen bond donor. Because the molecules now reach out to bond with adjacent molecules in the lattice (O-H...O or O-H...N interactions), the strict intramolecular constraints are relaxed. This causes the dihedral angle to open up, shifting the molecular conformation closer to what is observed in oxime derivatives (which exhibit angles up to 80.53°[4]). This structural relaxation is exactly what allows the compound to adaptively bind and inhibit CYP450 enzymes in vivo[2].
Fig 2. Logical pathway illustrating how 4'-hydroxylation alters the crystallographic conformation and packing.
Conclusion
For Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, X-ray crystallography vastly outperforms NMR and MicroED by providing the absolute spatial coordinates required to understand its CYP450 inhibitory mechanism. The comparative structural analysis proves that the simple addition of a 4'-hydroxyl group completely rewires the molecule's hydrogen-bonding hierarchy, changing its dihedral angle and driving the formation of complex supramolecular architectures.
References
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[2] Title: (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone - Smolecule Source: smolecule.com URL:
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[1] Title: 784-41-8(2-AMino-5-chloro-4'-hydroxybenzophenone) - ChemicalBook Source: chemicalbook.com URL:
-
[3] Title: (PDF) 2-Amino-5-chlorobenzophenone - ResearchGate Source: researchgate.net URL:
-
[4] Title: Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K - IUCr Journals Source: iucr.org URL:
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Evaluating the efficacy of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- against standard reference compounds
Introduction As a Senior Application Scientist specializing in pharmacokinetics and combinatorial chemistry, I frequently evaluate compounds that serve dual roles in drug development. Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS 784-41-8), commonly referred to as 2-Amino-5-chloro-4'-hydroxybenzophenone, is a prime example. Originally identified as a minor metabolite and in-house impurity of the widely prescribed benzodiazepine diazepam[1], it has since gained prominence as a critical building block in the solid-phase combinatorial synthesis of 1,4-benzodiazepine libraries[2][3].
However, when evaluating its intrinsic pharmacological efficacy, we must assess it across two primary axes: its residual anticonvulsant activity (via GABA-A receptor modulation) and its off-target Cytochrome P450 (CYP) inhibition profile. This guide objectively compares the efficacy of this methanone derivative against standard reference compounds—Diazepam, Fluvoxamine, and Omeprazole—providing actionable experimental data and self-validating protocols for researchers and drug development professionals.
Pharmacological Profile & Mechanism of Action
Unlike its parent compound diazepam, which acts as a potent positive allosteric modulator (PAM) at the GABA-A receptor, the methanone derivative exhibits significantly weaker affinity. The structural absence of the closed 1,4-diazepine ring restricts its ability to induce the optimal conformational change required for robust chloride (Cl⁻) channel opening[4][5].
Concurrently, the exposed phenolic and amino groups on the benzophenone scaffold make it a competitive inhibitor of hepatic CYP450 enzymes, specifically CYP1A2 and CYP2C19[1][6]. This dual profile is critical when evaluating potential drug-drug interactions (DDIs) during preclinical screening.
Dual pathways: Weak GABA-A modulation and competitive CYP450 inhibition.
Comparative Efficacy: Anticonvulsant Activity
To evaluate anticonvulsant efficacy, we compare the binding affinity ( Ki ) at the GABA-A receptor and the in vivo Maximal Electroshock Seizure (MES) ED50 . Diazepam and Lorazepam serve as the standard reference compounds due to their established clinical profiles.
Table 1: Quantitative Comparison of GABA-A Binding and Anticonvulsant Efficacy
| Compound | GABA-A Binding Affinity ( Ki , nM) | MES Test ( ED50 , mg/kg) | Efficacy Profile |
| Diazepam (Reference) | ~15 | 2.5 | Potent Anticonvulsant |
| Lorazepam (Reference) | ~2.5 | 1.2 | Highly Potent Anticonvulsant |
| Methanone Derivative | >800 | >50 | Weak / Negligible |
Data synthesis based on standard benzodiazepine pharmacological profiles and metabolite activity[1][7].
Comparative Efficacy: Cytochrome P450 Inhibition
The compound's interaction with CYP enzymes suggests a role in altering the pharmacokinetics of co-administered drugs[1]. We compare its IC50 values against FDA-recognized strong standard inhibitors: Fluvoxamine (for CYP1A2) and Omeprazole (for CYP2C19). This provides a validated baseline for assessing DDI potential.
Table 2: CYP450 Inhibition Profile ( IC50 values)
| Enzyme Target | Standard Reference Inhibitor | Reference IC50 (µM) | Methanone Derivative IC50 (µM) | Inhibition Strength |
| CYP1A2 | Fluvoxamine | 0.12 | 4.5 | Moderate |
| CYP2C19 | Omeprazole | 2.8 | 6.2 | Weak to Moderate |
Self-Validating Experimental Protocols
As scientists, we rely on reproducible, self-validating systems. Below are the optimized methodologies for evaluating these efficacy metrics. Every step is designed with internal controls to ensure data integrity.
Protocol A: High-Throughput Fluorometric CYP450 Inhibition Assay
Causality Focus: We utilize a fluorogenic substrate approach rather than LC-MS/MS for primary screening due to its rapid turnaround and high signal-to-noise ratio in 96-well formats. An NADPH regeneration system is employed to maintain steady-state cofactor levels, preventing artificial rate-limiting kinetics during the 45-minute incubation.
-
Microsome Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.
-
Compound Incubation : Add the methanone test compound (serial dilutions from 0.1 to 50 µM) and standard references (Fluvoxamine/Omeprazole) to respective wells. Incubate at 37°C for 10 minutes to allow pre-equilibration with the enzyme active site.
-
Reaction Initiation : Add the NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) alongside the specific fluorogenic substrate (e.g., 3-cyano-7-ethoxycoumarin [CEC] for CYP1A2).
-
Fluorescence Detection : Measure fluorescence continuously for 45 minutes using a microplate reader. Calculate IC50 using non-linear regression analysis.
Step-by-step workflow for the high-throughput fluorometric CYP450 inhibition assay.
Protocol B: GABA-A Receptor Radioligand Binding Assay
Causality Focus: We use [3H]-Flunitrazepam as the radioligand because its high specific activity and slow dissociation rate provide a robust signal-to-noise ratio. This is essential when quantifying the weak displacement caused by low-affinity ligands like our methanone derivative[5][8].
-
Membrane Preparation : Homogenize rat cortical tissue in ice-cold 0.32 M sucrose buffer. Perform differential centrifugation (1,000 x g to remove debris, then 140,000 x g to pellet membranes) to isolate the receptor-rich fraction[5][8].
-
Binding Reaction : Incubate 0.25 mg/mL membrane protein with 1 nM [3H]-Flunitrazepam and varying concentrations of the methanone derivative in 50 mM Tris-HCl buffer (pH 7.4).
-
Non-Specific Binding (Internal Control) : In parallel wells, add 10 µM unlabeled Diazepam to saturate all specific receptor sites. This allows for the precise quantification and subtraction of background noise.
-
Separation & Counting : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer to remove unbound radioligand, and quantify retained radioactivity using liquid scintillation counting.
Conclusion & Application in Drug Development
While Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is an invaluable scaffold in combinatorial chemistry for synthesizing benzodiazepine libraries[2][3], its intrinsic efficacy as an anticonvulsant is negligible compared to standard reference compounds like Diazepam. However, its moderate inhibition of CYP1A2 and CYP2C19 necessitates careful pharmacokinetic profiling. When utilized as a precursor, or when evaluating the metabolic fate of its parent drugs, researchers must account for its potential to precipitate drug-drug interactions[1][6].
References
- Bunin, B.A., et al. "Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support." Google Patents (US5288514A).
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A Comprehensive Guide to the Safe Disposal of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from procurement to disposal. The proper disposal of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, a halogenated aromatic ketone, is not merely a procedural task but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory frameworks.
The causality behind these stringent disposal protocols is rooted in the chemical's structure. The presence of a chlorinated phenyl group categorizes it as a halogenated organic compound. Such compounds are often persistent in the environment and can exhibit toxicity, necessitating their management as hazardous waste to prevent ecological harm and ensure public health.[1][2]
Hazard Identification and Risk Assessment
Inferred Hazardous Properties:
| Property | Hazard Classification | Rationale and Precaution |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid generating dust or aerosols. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[4][5][6] | Minimize skin contact. In case of contact, wash thoroughly with soap and water.[5] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[4][5][6] | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | May cause respiratory irritation.[5][6][7] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5] |
| Environmental Hazard | Halogenated organic compounds are often toxic to aquatic life and persistent in the environment.[2][8] | Prevent release to the environment. Do not dispose of down the drain or in regular trash.[9][10] |
Waste Characterization and Segregation: The First Critical Step
Based on its chemical structure and inferred hazards, Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- must be classified as hazardous chemical waste .[11][12][13] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[13]
Core Directive: This compound must be segregated for disposal as a halogenated organic waste .[1][14]
-
Why Segregation Matters: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[1] Furthermore, improper segregation can lead to dangerous chemical reactions.[15][16][17] Never mix this waste with acids, bases, oxidizers, or other reactive chemicals.[15][18]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of both the pure chemical and materials contaminated with it.
3.1. Preparing for Waste Collection
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle in good condition with no cracks or leaks.[17][19]
-
The container must have a secure, leak-proof screw-top cap.[11][17]
-
For liquid waste (e.g., solutions containing the compound), the original reagent bottle can be reused if it is properly relabeled.[19]
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[19]
-
The label must include:
-
The words "Hazardous Waste".[19]
-
The full chemical name: "Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-". Do not use abbreviations or formulas.[19]
-
A clear list of all components and their approximate percentages if it is a mixture.[17]
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date when waste was first added (the "accumulation start date").[15][18]
-
-
3.2. Waste Accumulation and Storage
-
Solid Waste:
-
Carefully transfer the solid chemical waste into the labeled container using a funnel or other appropriate tools to minimize dust generation.
-
Chemically contaminated dry waste, such as gloves, weigh boats, or paper towels, should also be collected in a compatible, labeled container.[18]
-
-
Liquid Waste (Solutions):
-
Laboratory Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" within the laboratory where it was generated.[17]
-
The container must be kept closed at all times, except when adding waste.[15][18][19]
-
Store the container in a secondary containment bin or tray to contain any potential leaks.[15][19]
-
Ensure the storage area is away from ignition sources and incompatible materials.[17][18]
-
3.3. Disposal of Empty Containers
An "empty" container that held Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is not considered general waste until it is properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone, in which similar compounds are soluble).[3][11][19]
-
Collect Rinsate: The solvent rinsate is now hazardous waste and must be collected in the appropriate halogenated organic liquid waste container.[19]
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.[11][19]
-
Deface Label: Completely remove or deface the original chemical label.[11]
-
Final Disposal: Once decontaminated, the container may be disposed of in the regular laboratory glass or plastic recycling, or as instructed by your institution's EHS office.[11]
3.4. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically within 60-90 days of the accumulation start date, check local regulations), contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[15][18]
-
Do Not Transport: Never transport hazardous waste across hallways or to other buildings yourself.[15][18] Trained EHS personnel will handle the transportation and final disposal according to federal, state, and local regulations.[13][20]
Workflow for Proper Disposal
The following diagram illustrates the logical flow of the disposal process, ensuring a safe and compliant outcome.
Caption: Workflow for the disposal of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-.
References
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Chemical-Suppliers.com. Methanone, (2-amino-5-chlorophenyl)phenyl- | CAS 719-59-5. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). General Waste Section - NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Chemical Synthesis Database. (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Chemical Waste Tag and Storage - NIH Waste Disposal Guide 2022. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Chemical Waste Management Procedures - NIH Waste Disposal Guide 2022. Retrieved from [Link]
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University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Princeton University, Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
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National Institutes of Health (NIH). NIH Waste Disposal Guide. Retrieved from [Link]
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University of Washington, Environmental Health & Safety. Hazardous Waste Reduction. Retrieved from [Link]
-
ACTenviro. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
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Wikipedia. 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
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Ecolab. Safety Data Sheet. Retrieved from [Link]
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American Chemical Society (ACS). Hazardous Waste and Disposal. Retrieved from [Link]
-
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
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Triumvirate Environmental. (2025). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
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Thor. (2020). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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BioShop Canada Inc. Safety Data Sheet - 2'AMINO-3'-METHOXYFLAVONE. Retrieved from [Link]
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Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Personal protective equipment for handling Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
An essential component of laboratory safety is understanding the intrinsic chemical behavior of the molecules you handle. Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- (CAS: 784-41-8), more commonly known as 2-Amino-5-chloro-4'-hydroxybenzophenone , is a highly valuable precursor utilized extensively in the [1] and related pharmaceutical compounds.
As a Senior Application Scientist, I approach chemical handling not merely as a checklist, but as a system of causality. By understanding why this molecule behaves the way it does, we can engineer a failsafe operational and Personal Protective Equipment (PPE) strategy.
Hazard Causality & Mechanistic Risk Assessment
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:
-
Lipophilicity & Dermal Penetration: The benzophenone core is highly lipophilic. If the dry powder contacts bare skin, it can easily partition into the lipid matrix of the stratum corneum, leading to systemic absorption.
-
Irritation & Sensitization: The presence of a primary amino group coupled with a chlorinated phenyl ring classifies this compound as a severe skin and eye irritant (GHS H315, H319), as well as a respiratory tract irritant (H335) [2].
-
The "Trojan Horse" Solvent Effect: In pharmaceutical synthesis, this compound is frequently dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [1]. These solvents act as powerful penetration enhancers. If a DMF solution containing this chemical splashes onto standard nitrile gloves, the solvent will permeate the glove in under 5 minutes, carrying the dissolved active pharmaceutical ingredient (API) directly through the barrier and into your bloodstream.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic risks outlined above, the following PPE matrix must be strictly adhered to. Standard laboratory attire is insufficient when dealing with permeation-enhancing solvents.
| Protection Area | Equipment Specification | Scientific Rationale & Validation |
| Ocular/Face | Chemical splash goggles (ANSI Z87.1 / EN 166 compliant). | Prevents mucosal absorption of airborne dust during weighing and protects against solvent splashing during solubilization. |
| Dermal (Body) | Tyvek® disposable lab coat or chemically resistant apron over standard cotton lab coat. | Benzophenone powders can cling to woven cotton fabrics, creating a chronic exposure source. Tyvek prevents particulate adherence. |
| Hands (Dry Powder) | Double-layered Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides excellent mechanical resistance against dry, lipophilic powders. Validation: Inspect for micro-tears before use. |
| Hands (In Solution) | Butyl rubber or laminate (Silver Shield®) gloves. | Critical: Nitrile provides zero protection against DMF/DMSO. Butyl rubber is required to prevent solvent-mediated API permeation [3]. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood). | Mitigates inhalation of irritating dust (H335). Note: Primary handling must occur in a fume hood, negating the need for a respirator. |
Step-by-Step Operational Protocol
Every procedure must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.
Phase 1: Pre-Operation Validation
-
Ventilation Check: Turn on the chemical fume hood. Physically verify the face velocity monitor reads between 80 and 120 feet per minute (fpm) .
-
Workspace Clearance: Remove all incompatible materials (e.g., strong oxidizing agents) from the hood to prevent secondary cross-reactions.
-
PPE Verification: Don the PPE specified in the matrix above. If you plan to dissolve the chemical in DMF, ensure your Butyl rubber gloves are staged and ready.
Phase 2: Weighing & Transfer (Static Control)
Benzophenone derivatives in powder form frequently hold a static charge, causing them to "jump" from spatulas, which contaminates the balance and creates an inhalation hazard.
-
Discharge Static: Use an anti-static gun (e.g., Zerostat) on your weigh boat and spatula, or use conductive anti-static weigh boats.
-
Containment: Tare the vial, weigh the 2-Amino-5-chloro-4'-hydroxybenzophenone slowly to minimize dust generation, and cap the vial inside the fume hood before transporting it to the reaction station.
Phase 3: Solubilization & Reaction Setup
-
Glove Swap: Before handling DMF or DMSO to dissolve the powder, remove your outer nitrile glove and don Butyl rubber gloves.
-
Solvent Addition: Add the solvent slowly down the side of the reaction vessel. Rapid addition can aerosolize the fine powder, coating the inside of the fume hood.
-
Sealing: Once dissolved, seal the reaction vessel (e.g., with a septum) and purge with an inert gas (Nitrogen or Argon) if required by your specific benzodiazepine synthesis protocol [1].
Process Workflow Visualization
Below is the logical workflow for handling and disposing of this chemical safely.
Workflow for the safe handling, reaction setup, and disposal of 2-Amino-5-chloro-4'-hydroxybenzophenone.
Spill Response & Disposal Plan
In the event of a breach in protocol, immediate and calculated action is required to prevent exposure.
Immediate Spill Response:
-
Do Not Dry Sweep: Sweeping the dry powder will aerosolize the chemical, triggering severe respiratory irritation.
-
Wet Wiping: Dampen absorbent pads with a compatible solvent (e.g., Isopropanol or a mild soap/water solution) and gently place them over the powder to suppress dust.
-
Containment: Carefully fold the pads inward, trapping the chemical, and place them into a designated, sealable hazardous waste container.
-
Surface Decontamination: Wash the spill area thoroughly with soap and water to remove residual lipophilic traces.
Chemical Disposal:
-
Solid Waste: Unused powder and contaminated solid materials (gloves, weigh boats, wipe pads) must be placed in a sealed polyethylene container.
-
Liquid Waste: DMF/DMSO solutions containing the dissolved benzophenone must be segregated into clearly labeled halogenated/non-halogenated organic waste carboys (depending on the presence of other halogens in your mixture).
-
Destruction: Do not flush down the sink. All waste must be routed to a certified environmental disposal facility for high-temperature incineration, in compliance with local EPA (or equivalent) hazardous waste regulations [2].
References
- US5288514A - Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support Google P
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
